molecular formula C7H4BrF3O B037033 2-Bromo-3-(trifluoromethyl)phenol CAS No. 1214323-39-3

2-Bromo-3-(trifluoromethyl)phenol

Cat. No.: B037033
CAS No.: 1214323-39-3
M. Wt: 241 g/mol
InChI Key: MMCHLKGIGWXAIF-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)phenol is an organic compound belonging to the trifluoromethylbenzene series, offered with a high purity of 98% . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry. The presence of both bromo and trifluoromethyl functional groups on the phenolic ring makes it a privileged scaffold for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Researchers utilize this compound in cross-coupling reactions, where the bromine atom acts as a handle for metal-catalyzed transformations, such as Suzuki or Buchwald-Hartwig reactions. The trifluoromethyl group is of significant interest due to its ability to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability. Proper handling procedures are essential: if skin contact occurs, wash immediately with copious amounts of water for at least 15 minutes. In case of ingestion, wash out the mouth with water and seek medical attention. This product is supplied for research use only and must be handled by qualified professionals in a controlled laboratory environment, utilizing appropriate personal protective equipment and engineering controls like a chemical fume hood . It is supplied from China by Fuxin Jintelai Fluorine Chemical Co. Ltd, a supplier active in the industry since at least 2015 .

Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCHLKGIGWXAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624201
Record name 2-Bromo-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214323-39-3
Record name 2-Bromo-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Bromo-3-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-3-(trifluoromethyl)phenol, a valuable intermediate in medicinal chemistry and materials science.[1][2] The document details the established synthetic route, experimental protocols, and relevant data.

Introduction

This compound is a substituted aromatic compound whose structural complexity makes it a key building block for novel therapeutic agents and advanced materials.[1] Its synthesis primarily relies on the electrophilic bromination of 3-(trifluoromethyl)phenol. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, directing electrophilic substitution to the meta position, while the hydroxyl (-OH) group is a strongly activating ortho-, para-directing group.[1] The interplay of these electronic effects governs the regioselectivity of the bromination reaction.

Synthetic Pathway

The most direct and reported method for the synthesis of this compound is the electrophilic aromatic substitution of 3-(trifluoromethyl)phenol with bromine.[1] This reaction, however, is known to produce a mixture of isomers, necessitating a purification step to isolate the desired product.[1]

The primary competing isomer formed during this reaction is 2-bromo-5-(trifluoromethyl)phenol.[3][4] The formation of multiple products is a consequence of the activating and directing effects of the hydroxyl group, which favors substitution at the ortho and para positions relative to it.[1]

Synthesis_Workflow A 3-(Trifluoromethyl)phenol (Starting Material) B Dissolve in Dichloromethane A->B C Cool to 0°C B->C D Add Bromine in Dichloromethane C->D E Reaction at Room Temperature (18 hours) D->E F Work-up: Aqueous Na2SO3 wash, Brine wash, Dry over MgSO4 E->F G Evaporation F->G H Purification: Silica Gel Chromatography G->H I This compound (Final Product) H->I J 2-Bromo-5-(trifluoromethyl)phenol (Byproduct) H->J

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is based on a reported synthesis of this compound.[3]

Materials:

  • 3-(Trifluoromethyl)phenol

  • Dichloromethane (CH2Cl2)

  • Bromine (Br2)

  • Aqueous Sodium Sulfite (Na2SO3)

  • Brine (saturated aqueous NaCl)

  • Magnesium Sulfate (MgSO4)

  • Silica Gel

Procedure:

  • Reaction Setup: Dissolve 3-(trifluoromethyl)phenol (1 equivalent) in dichloromethane and cool the solution to 0°C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in dichloromethane to the cooled phenol solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Work-up:

    • Wash the reaction mixture with aqueous sodium sulfite to quench any unreacted bromine.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and evaporate the solvent under reduced pressure.

    • Purify the resulting residue by chromatography on silica gel to separate the isomeric products.

Data Presentation

ParameterValueReference
Starting Material3-(Trifluoromethyl)phenol
ReagentBromine
SolventDichloromethane
Reaction Temperature0°C to Room Temperature
Reaction Time18 hours
ProductThis compound
Byproduct2-Bromo-5-(trifluoromethyl)phenol[4]
Yield of Desired Product3%
Purification MethodSilica Gel Chromatography

Discussion

The synthesis of this compound via direct bromination of 3-(trifluoromethyl)phenol is a straightforward but low-yielding process.[3] The primary challenge lies in the separation of the desired ortho-bromo isomer from the other co-formed isomers. The directing effects of both the hydroxyl and trifluoromethyl groups contribute to this mixture of products.[1] Alternative synthetic strategies, such as a Sandmeyer reaction from 2-amino-3-(trifluoromethyl)phenol, could potentially offer a more regioselective route, though this has not been explicitly reported for this specific isomer in the reviewed literature.[5][6][7] The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[5][6]

Further optimization of the reaction conditions for the direct bromination, such as exploring different solvents, temperatures, or brominating agents, may lead to improved yields and selectivity. However, based on the currently available information, chromatographic purification remains essential for obtaining the pure this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Bromo-3-(trifluoromethyl)phenol, a key intermediate in the synthesis of various compounds, including AMPA receptor modulators.[1] Due to the limited availability of experimental data for this specific isomer, this document also includes predicted values and comparative data from its precursor and isomers to provide a thorough understanding of its characteristics.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with the CAS Number 1214323-39-3.[2] It possesses a molecular formula of C₇H₄BrF₃O and a molecular weight of 241.01 g/mol .[1][2] At room temperature, it exists as a liquid and should be stored under ambient conditions.[1]

Physical Properties
PropertyThis compound3-(trifluoromethyl)phenol (Precursor)
CAS Number 1214323-39-3[2]98-17-9
Molecular Formula C₇H₄BrF₃O[1][2]C₇H₅F₃O
Molecular Weight 241.01 g/mol [1][2]162.11 g/mol
Physical Form Liquid[1]Liquid
Boiling Point 205.1 ± 35.0 °C (Predicted)178-179 °C
Melting Point Data not available-2 to -1.8 °C
Density Data not available1.333 g/mL at 25 °C
pKa Data not availableData not available
Spectral Data

Experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. Researchers characterizing this compound would need to perform these analyses. For reference, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.

Synthesis and Reactivity

This compound is synthesized from 3-(trifluoromethyl)phenol via electrophilic aromatic substitution. The primary documented use of this compound is as a reactant in the synthesis of benzimidazolone and benzothiazolone compounds, which act as AMPA receptor modulators.[1]

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound from its precursor, 3-(trifluoromethyl)phenol.[2]

Materials:

  • 3-(trifluoromethyl)phenol

  • Dichloromethane (CH₂Cl₂)

  • Bromine (Br₂)

  • Aqueous Sodium Sulfite (Na₂SO₃)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Dissolve 1 equivalent of 3-(trifluoromethyl)phenol in dichloromethane and cool the solution to 0°C.

  • Slowly add 1 equivalent of bromine, dissolved in dichloromethane, to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Wash the reaction mixture with aqueous sodium sulfite, followed by brine.

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by chromatography on silica gel to separate the isomers and obtain this compound. The bromination of 3-trifluoromethylphenol results in a mixture of isomers, including 2-bromo-3-trifluoromethylphenol and 2-bromo-5-trifluoromethylphenol.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product 3-Trifluoromethylphenol 3-Trifluoromethylphenol Reaction_Mixture Bromination at 0°C to RT (18 hours) 3-Trifluoromethylphenol->Reaction_Mixture Bromine Bromine Bromine->Reaction_Mixture Dichloromethane Dichloromethane Dichloromethane->Reaction_Mixture Washing Wash with Na2SO3 and Brine Reaction_Mixture->Washing Drying Dry with MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Silica Gel Chromatography Evaporation->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthesis workflow for this compound.

Isomer Formation and Separation

The synthesis of this compound via bromination of 3-(trifluoromethyl)phenol inherently produces a mixture of isomers. The directing effects of the hydroxyl and trifluoromethyl groups on the aromatic ring lead to the formation of both the desired this compound and the 2-bromo-5-(trifluoromethyl)phenol isomer. Separation of these isomers is a critical step and is typically achieved through silica gel chromatography.[2]

Isomer_Formation Start 3-(Trifluoromethyl)phenol Reaction Bromination Start->Reaction Mixture Mixture of Isomers Reaction->Mixture Separation Silica Gel Chromatography Mixture->Separation Product_1 This compound Product_2 2-Bromo-5-(trifluoromethyl)phenol Separation->Product_1 Separation->Product_2

Caption: Isomer formation and separation during synthesis.

Safety and Handling

This compound is classified as a substance with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a valuable chemical intermediate with specific applications in medicinal chemistry. While a reliable synthesis protocol exists, a comprehensive experimental characterization of its physical and spectral properties is not yet widely available. The data presented in this guide, including predicted values and comparative information, serves as a foundational resource for researchers working with this compound. Further experimental investigation is necessary to fully elucidate its chemical properties.

References

In-Depth Technical Guide: Characterization of 2-Bromo-3-(trifluoromethyl)phenol (CAS 1214323-39-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data for 2-Bromo-3-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a reactant in the preparation of AMPA receptor modulators.[1] This document compiles available data on its synthesis, and physicochemical properties, presenting quantitative information in a structured format for ease of reference and comparison.

Compound Information

A summary of the fundamental properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 1214323-39-3[2]
Chemical Name This compound[2]
Molecular Formula C₇H₄BrF₃O[1][3]
Molecular Weight 241.01 g/mol [1][3]
Physical Form Liquid
Purity Typically ≥95%

Synthesis

The synthesis of this compound is achieved through the electrophilic aromatic substitution (bromination) of 3-(trifluoromethyl)phenol.[3]

Synthetic Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 3-Trifluoromethylphenol 3-Trifluoromethylphenol Reaction_Mixture Dissolve & Cool (0°C) 3-Trifluoromethylphenol->Reaction_Mixture Bromine Bromine Bromination Add Bromine Stir 18h at RT Bromine->Bromination Dichloromethane Dichloromethane Dichloromethane->Reaction_Mixture Reaction_Mixture->Bromination Wash_Na2SO3 Wash with aq. Na₂SO₃ Bromination->Wash_Na2SO3 Wash_Brine Wash with Brine Wash_Na2SO3->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Chromatography Silica Gel Chromatography Evaporate->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

The synthesis of this compound is conducted as follows:

  • Reaction Setup: 3-(Trifluoromethyl)phenol (1 equivalent) is dissolved in dichloromethane and the solution is cooled to 0°C.[3]

  • Bromination: A solution of bromine (1 equivalent) in dichloromethane is added to the cooled solution. The reaction mixture is then allowed to warm to room temperature and is stirred for 18 hours.[3]

  • Work-up: The reaction mixture is washed sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) solution and brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.[3]

  • Purification: The resulting residue is purified by silica gel chromatography to yield this compound.[3] This process may also yield the isomeric product, 2-bromo-5-trifluoromethylphenol.[3]

Characterization Data

Due to the nature of this compound as a chemical intermediate, publicly available, detailed characterization data such as NMR, Mass Spectrometry, and HPLC is limited. The following sections provide expected analytical characteristics based on the structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups, and the electron-donating effect of the hydroxyl group. A broad singlet for the hydroxyl proton is also anticipated.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a quartet due to coupling with the fluorine atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Expected Fragmentation Pathways:

M+ [M]⁺˙ m/z 240/242 M-Br [M-Br]⁺ m/z 161 M+->M-Br -Br• M-HBr [M-HBr]⁺˙ m/z 160 M+->M-HBr -HBr M-CO [M-CO]⁺˙ m/z 212/214 M+->M-CO -CO M-CF3 [M-CF₃]⁺ m/z 171/173 M+->M-CF3 -CF₃•

Caption: Predicted mass spectrometry fragmentation of the compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

General HPLC Method Parameters:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid)
Detection UV at a suitable wavelength (e.g., 210-280 nm)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30°C)

Safety Information

This compound is classified as a warning-level hazard.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This technical guide summarizes the available characterization data for this compound (CAS 1214323-39-3). While detailed experimental spectra are not widely published, the provided information on its synthesis, expected analytical behavior, and safety precautions offers a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further investigation into proprietary databases or direct analysis of a sample would be necessary to obtain definitive spectral data.

References

"spectroscopic data for 2-Bromo-3-(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No. 1214323-39-3). Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining this data are also provided. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₄BrF₃O[1][2]

  • Molecular Weight: 241.01 g/mol [1][2]

  • CAS Number: 1214323-39-3[1][2]

  • Physical Form: Liquid at room temperature

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J) in Hz
H-47.2 - 7.4d8.0 - 9.0
H-56.9 - 7.1t8.0 - 9.0
H-67.4 - 7.6d8.0 - 9.0
-OH5.0 - 6.0br s-

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups, and the electron-donating effect of the hydroxyl group. The phenolic proton's chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Carbon AssignmentPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C-1 (C-OH)150 - 155s
C-2 (C-Br)110 - 115s
C-3 (C-CF₃)130 - 135q
C-4125 - 130s
C-5115 - 120s
C-6130 - 135s
-CF₃120 - 125q

Note: The trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The carbon directly attached to the trifluoromethyl group will also exhibit a quartet multiplicity.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3550 - 3200O-H stretch (broad)Phenolic -OH
3100 - 3000C-H stretchAromatic C-H
1600 - 1585, 1500 - 1400C=C stretchAromatic ring
1350 - 1150C-F stretch (strong)Trifluoromethyl (-CF₃)
1250 - 1000C-O stretchPhenolic C-O
850 - 550C-Br stretchAryl bromide
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization - EI)

m/zInterpretation
240/242Molecular ion peak (M⁺, M⁺+2) with ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes
221/223[M-F]⁺
161[M-Br]⁺
141[M-Br-HF]⁺ or [M-Br-CO]⁺
113[C₆H₄F]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire the spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 512-2048 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • FTIR Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the sample in the spectrometer and record the spectrum.

    • Typical parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

  • Mass Analysis:

    • Utilize an electron ionization (EI) source.

    • Set the electron energy to 70 eV.

    • Scan a mass range of m/z 40-300.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Comprehensive Spectroscopic Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

An In-depth Technical Guide to the Reactivity of 2-Bromo-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-3-(trifluoromethyl)phenol, a versatile substituted aromatic compound. Due to the presence of a hydroxyl group, a bromine atom, and a trifluoromethyl group, this molecule exhibits a unique reactivity profile, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. This document details its synthesis, acidity, and participation in key chemical transformations including electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and ether synthesis. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to support researchers in utilizing this compound for advanced chemical synthesis.

Introduction

This compound is a halogenated and fluorinated phenolic compound with the chemical formula C₇H₄BrF₃O. The interplay of its functional groups—an activating, ortho-, para-directing hydroxyl group, a deactivating, meta-directing trifluoromethyl group, and a reactive bromine atom—governs its chemical behavior. This guide explores the reactivity of this molecule, providing a technical resource for its application in synthetic chemistry.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1214323-39-3[1]
Molecular Formula C₇H₄BrF₃O[2]
Molecular Weight 241.01 g/mol [2]
Physical Form Liquid[1]
Purity ≥ 95%[1]
Synthesis

This compound is synthesized via the electrophilic bromination of 3-(trifluoromethyl)phenol. The reaction yields a mixture of isomers, from which the desired product can be isolated by chromatography.

Experimental Protocol: Synthesis of this compound [3]

  • Reactants: 3-(Trifluoromethyl)phenol (1 eq.), Bromine (1 eq.), Dichloromethane.

  • Procedure:

    • Dissolve 3-(trifluoromethyl)phenol in dichloromethane and cool the solution to 0°C.

    • Add a solution of bromine in dichloromethane dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

    • Wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine.

    • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

    • Purify the residue by silica gel chromatography to afford this compound.

  • Yield: The reported yields for this synthesis vary, ranging from 3% to 76%, due to the formation of isomeric products.[3]

The following diagram illustrates the synthesis workflow.

G cluster_synthesis Synthesis Workflow Reactants 3-(Trifluoromethyl)phenol + Br₂ in CH₂Cl₂ Reaction Stir at RT for 18h Reactants->Reaction Workup Aqueous Na₂S₂O₃ wash, Brine wash, Dry (MgSO₄) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Synthesis of this compound.

Reactivity

Acidity
Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the directing effects of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director, and the bromo group is a deactivating ortho-, para-director. The powerful activating effect of the hydroxyl group will likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6).

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction allows for the formation of a C-C bond by coupling the aryl bromide with an organoboron compound.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants: this compound (1 eq.), Arylboronic acid (1.2-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.), Solvent (e.g., Toluene, Dioxane, DMF, often with water).

  • Procedure:

    • Combine this compound, the arylboronic acid, palladium catalyst, and base in a reaction flask.

    • Add the solvent and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by chromatography.

This reaction facilitates the formation of a C-N bond between the aryl bromide and an amine.

General Experimental Protocol: Buchwald-Hartwig Amination [4]

  • Reactants: this compound (1 eq.), Amine (1.2 eq.), Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., BINAP, Xantphos, 1-3 mol%), Base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq.), Solvent (e.g., Toluene, Dioxane).

  • Procedure:

    • In an inert atmosphere glovebox, charge a reaction vessel with the palladium catalyst, ligand, and base.

    • Add the solvent, this compound, and the amine.

    • Seal the vessel and heat the reaction mixture with stirring for the specified time.

    • Cool the reaction, dilute with a suitable solvent, and filter through celite.

    • Concentrate the filtrate and purify the residue by chromatography.

The catalytic cycle for these cross-coupling reactions is depicted below.

G cluster_catalytic_cycle General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) Pd0->OA Ar-Br PdII Ar-Pd(II)(Br)L₂ OA->PdII TM Transmetalation (R-M) PdII->TM R-M RE Reductive Elimination TM->RE RE->Pd0 Regeneration Product Ar-R RE->Product

Generalized Palladium Cross-Coupling Cycle.
Williamson Ether Synthesis

The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide, which can then act as a nucleophile in a Williamson ether synthesis to form an aryl ether.

General Experimental Protocol: Williamson Ether Synthesis [5][6]

  • Reactants: this compound (1 eq.), Base (e.g., NaH, K₂CO₃, 1.1 eq.), Alkyl halide (e.g., R-I, R-Br, 1.1 eq.), Solvent (e.g., DMF, Acetone).

  • Procedure:

    • Dissolve this compound in the solvent and add the base.

    • Stir the mixture at room temperature for a short period to allow for phenoxide formation.

    • Add the alkyl halide and heat the reaction mixture as necessary.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and quench with water.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the product by chromatography or distillation.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Notably, it is a precursor for the synthesis of benzimidazolone and benzothiazolone derivatives that act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8]

AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. PAMs of AMPA receptors enhance the receptor's response to glutamate, which can have therapeutic benefits in conditions associated with cognitive deficits. The synthesis of these modulators often involves the displacement of the bromine atom on the this compound scaffold.

The following diagram illustrates a simplified AMPA receptor signaling pathway.

G cluster_ampa_pathway Simplified AMPA Receptor Signaling Glutamate Glutamate Release AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Depolarization Postsynaptic Depolarization Na_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation PAM Positive Allosteric Modulator PAM->AMPAR Enhances Response

Simplified AMPA Receptor Signaling Pathway.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR Aromatic protons (δ 6.8-7.5 ppm), Hydroxyl proton (broad singlet, variable chemical shift).
¹³C NMR Aromatic carbons (δ 110-160 ppm), Carbon bearing CF₃ group (quartet due to C-F coupling), Carbon bearing bromine (low-field shift).
IR O-H stretch (broad, ~3200-3600 cm⁻¹), C-F stretches (strong, ~1100-1300 cm⁻¹), C-Br stretch (~500-600 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spec. Molecular ion peak (M⁺) and M+2 peak with characteristic bromine isotopic pattern (approx. 1:1 ratio). Fragmentation may involve loss of Br, CF₃, and CO.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct reactivity, conferred by its unique combination of functional groups, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its synthesis, properties, and reactivity, aiming to facilitate its use in the development of novel chemical entities, particularly within the field of medicinal chemistry and drug discovery. The potential for this compound to serve as a scaffold for AMPA receptor modulators highlights its significance for researchers in neuroscience and related disciplines.

References

An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)phenol: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-(trifluoromethyl)phenol, a key intermediate in the synthesis of novel therapeutic agents. The document details the molecular structure, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it presents a detailed experimental protocol for its synthesis and its application in the development of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical target in neuroscience drug discovery.

Molecular Structure and Identification

This compound is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom and a trifluoromethyl group.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1214323-39-3[2][3]
Molecular Formula C₇H₄BrF₃O[2][3]
Molecular Weight 241.01 g/mol [2][3]
InChI Key MMCHLKGIGWXAIF-UHFFFAOYSA-N[1]
SMILES Oc1ccc(C(F)(F)F)c(Br)c1

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this compound. The following table includes predicted and available data.

PropertyValue
Physical Form Liquid[1]
Boiling Point 205.1 ± 35.0 °C (Predicted)
Storage Ambient Temperature[1]

Spectroscopic Data

  • ¹H NMR: The spectrum would exhibit complex splitting patterns in the aromatic region (approximately 6.8-7.8 ppm) due to the coupling of the three aromatic protons. The phenolic proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the trifluoromethyl group would show a quartet due to coupling with the fluorine atoms.

  • IR Spectroscopy: The spectrum would feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-Br, C-F, and aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at M+ and M+2. Fragmentation would likely involve the loss of Br, CO, and CF₃ radicals.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of 3-(trifluoromethyl)phenol.[3]

Materials:

  • 3-(Trifluoromethyl)phenol

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • Aqueous Sodium Sulfite (Na₂SO₃)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 3-(trifluoromethyl)phenol (1 equivalent) in dichloromethane and cool the solution to 0 °C.[3]

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane to the cooled reaction mixture.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.[3]

  • Wash the reaction mixture with aqueous Na₂SO₃ solution, followed by brine.[3]

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.[3]

  • Purify the residue by chromatography on silica gel to afford this compound. This reaction also produces the isomer 2-bromo-5-trifluoromethylphenol, which can be separated by chromatography.[3]

G Synthesis of this compound A 3-(Trifluoromethyl)phenol in CH2Cl2 C Reaction Mixture (0 °C -> RT, 18h) A->C B Bromine in CH2Cl2 B->C D Washing (Na2SO3, Brine) C->D E Drying (MgSO4) D->E F Evaporation E->F G Silica Gel Chromatography F->G H This compound G->H

Synthesis Workflow
Synthesis of Benzimidazolone and Benzothiazolone AMPA Receptor Modulators

This compound serves as a crucial starting material for the synthesis of benzimidazolone and benzothiazolone derivatives, which have been identified as positive allosteric modulators of AMPA receptors.[2] While a specific protocol starting from this compound is proprietary, a general synthetic approach can be outlined based on established methods for the synthesis of these heterocyclic systems.

General Two-Step Synthesis:

  • Nucleophilic Aromatic Substitution: The phenolic oxygen of this compound is reacted with a suitable ortho-substituted aniline (for benzimidazoles) or ortho-aminothiophenol (for benzothiazoles) derivative. This reaction is typically carried out in the presence of a base and a copper or palladium catalyst.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the benzimidazolone or benzothiazolone ring system. This step can be promoted by heat or the addition of a catalyst.

Biological Activity and Signaling Pathways

Role as an Intermediate for AMPA Receptor Modulators

This compound is a valuable building block in the synthesis of positive allosteric modulators (PAMs) of AMPA receptors.[2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. PAMs do not activate the receptor directly but enhance the response of the receptor to the endogenous ligand, glutamate. This modulation can lead to a potentiation of synaptic transmission and is a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including cognitive deficits, depression, and neurodegenerative diseases.

AMPA Receptor Signaling Pathway

The potentiation of AMPA receptor activity by PAMs can trigger downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory. One such pathway involves the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.

AMPA_Signaling AMPA Receptor Signaling Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds PAM Positive Allosteric Modulator (derived from this compound) PAM->AMPAR Modulates Na_Influx Na+ Influx & Depolarization AMPAR->Na_Influx Leads to CaMKII CaMKII Activation Na_Influx->CaMKII MAPK_Pathway MAPK Pathway Activation CaMKII->MAPK_Pathway CREB CREB Phosphorylation MAPK_Pathway->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP) Gene_Expression->Synaptic_Plasticity

AMPA Receptor Signaling

Upon binding of glutamate and a PAM, the AMPA receptor channel opens, leading to an influx of sodium ions and depolarization of the postsynaptic membrane. This depolarization can contribute to the activation of voltage-gated calcium channels and NMDA receptors, leading to an increase in intracellular calcium. The rise in calcium can activate calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can trigger the MAPK signaling cascade. This pathway ultimately leads to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which promotes the expression of genes involved in synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). This entire process contributes to long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel therapeutics targeting the central nervous system. Its utility as a precursor for AMPA receptor positive allosteric modulators highlights its importance for researchers and scientists in medicinal chemistry and pharmacology. This guide provides a foundational understanding of its chemical and physical properties, a detailed synthetic protocol, and insight into its role in modulating a critical neurological signaling pathway. Further research into the experimental properties of this compound and its derivatives will be invaluable for the continued development of new and effective treatments for a range of neurological and psychiatric conditions.

References

Navigating the Stability and Storage of 2-Bromo-3-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage of 2-Bromo-3-(trifluoromethyl)phenol, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related chemical structures and established scientific principles to offer robust recommendations for its handling, storage, and stability assessment.

Core Recommendations for Storage and Handling

Proper storage and handling are paramount to ensure the integrity and purity of this compound. Based on the chemical nature of halogenated and trifluoromethyl-substituted phenols, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at ambient temperature. An alternative, more conservative approach based on related compounds is refrigeration at 2-8°C.While some suppliers suggest ambient storage, the trifluoromethyl group can influence reactivity. Refrigeration minimizes the rate of potential degradation reactions.
Light Store in a light-resistant container, such as an amber glass bottle.Phenolic compounds can be susceptible to photodegradation. Protection from light prevents the initiation of photochemical reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The phenolic hydroxyl group can be susceptible to oxidation. An inert atmosphere displaces oxygen and minimizes oxidative degradation.
Container Use a tightly sealed, chemically resistant container (e.g., glass).Prevents contamination and evaporation of the compound. Glass is generally inert to this type of organic compound.
Handling Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.The compound is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation.

Potential Degradation Pathways and Products

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation routes for this compound are anticipated to be hydrolysis, oxidation, and photodegradation.

Degradation PathwayTriggering FactorsPotential Degradation Products
Hydrolysis Presence of water, especially at non-neutral pH (acidic or basic conditions).2-Bromo-3-hydroxybenzotrifluoride (via defluorination), bromide ions, fluoride ions.
Oxidation Exposure to oxygen, peroxides, or other oxidizing agents.Quinone-type structures, colored degradation products.
Photodegradation Exposure to UV or visible light.Radical species, polymeric materials, products of dehalogenation and defluorination.

Experimental Protocols for Stability Assessment

The following protocols are based on established international guidelines (e.g., ICH Q1A, Q1B) and are intended to serve as a template for designing stability studies for this compound.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To generate degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and maintain at room temperature for 2 hours.

    • Oxidation: Add 3% hydrogen peroxide to the sample solution and maintain at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A robust analytical method is critical for accurately assessing stability.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector, monitoring at a wavelength where the parent compound and expected degradation products have significant absorbance (a full UV scan of the parent compound is recommended to determine the optimal wavelength).

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from all degradation product peaks generated during the forced degradation study.

Long-Term Stability Study Protocol

Objective: To determine the shelf life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Store multiple aliquots of this compound in the recommended storage containers under the proposed storage conditions (e.g., ambient temperature and 2-8°C).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for appearance, purity (using the validated stability-indicating HPLC method), and the presence of any degradation products.

  • Data Evaluation: Evaluate the data for any significant changes in purity or the formation of degradation products over time to establish a re-test period or shelf life.

Visualizing Stability Assessment Workflows

The following diagrams illustrate the logical flow of stability and forced degradation studies.

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_compound Define Compound: This compound review_literature Review Literature for Related Compounds define_compound->review_literature propose_storage Propose Storage Conditions review_literature->propose_storage place_on_stability Place on Stability at Defined Conditions propose_storage->place_on_stability pull_samples Pull Samples at Time Points place_on_stability->pull_samples analyze_samples Analyze Samples (Appearance, Purity) pull_samples->analyze_samples evaluate_data Evaluate Data for Trends and Changes analyze_samples->evaluate_data establish_shelf_life Establish Shelf Life or Re-test Period evaluate_data->establish_shelf_life Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: Pure Compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photochemical start->photo develop_method Develop Stability-Indicating Analytical Method analyze_samples Analyze Stressed Samples acid->analyze_samples base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples validate_method Validate Analytical Method develop_method->validate_method identify_products Identify Degradation Products analyze_samples->identify_products identify_products->develop_method

An In-depth Technical Guide to the Bromination of 3-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 3-(trifluoromethyl)phenol. It details the underlying mechanistic principles, including the directing effects of the hydroxyl and trifluoromethyl substituents, which govern the regioselectivity of the reaction. A detailed experimental protocol is provided, along with a summary of the expected products and their yields. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering insights into the controlled halogenation of substituted aromatic compounds.

Introduction

The bromination of aromatic compounds is a fundamental transformation in organic synthesis, enabling the introduction of a bromine atom that can serve as a versatile handle for further functionalization, such as in cross-coupling reactions. 3-(Trifluoromethyl)phenol is a valuable building block in medicinal chemistry and materials science, with the trifluoromethyl group often imparting desirable properties such as increased metabolic stability and lipophilicity. The selective bromination of this substrate is therefore of significant interest. This guide elucidates the mechanism and practical aspects of this important reaction.

Reaction Mechanism

The bromination of 3-(trifluoromethyl)phenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is governed by the interplay of the directing effects of the two substituents on the aromatic ring: the hydroxyl (-OH) group and the trifluoromethyl (-CF3) group.

  • Hydroxyl Group (-OH): The -OH group is a strong activating group and an ortho, para-director.[1] Through its lone pairs of electrons, it donates electron density to the aromatic ring via the resonance effect, increasing the nucleophilicity of the ring and stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the substitution.[1] This activation is most pronounced at the positions ortho and para to the hydroxyl group.

  • Trifluoromethyl Group (-CF3): The -CF3 group is a strong deactivating group and a meta-director. Due to the high electronegativity of the fluorine atoms, it exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack. This deactivation is strongest at the ortho and para positions, making the meta position relatively more susceptible to substitution.

In the case of 3-(trifluoromethyl)phenol, these two effects are in competition. The powerful activating and ortho, para-directing effect of the hydroxyl group dominates the deactivating and meta-directing effect of the trifluoromethyl group. Consequently, the incoming electrophile (Br+) will be directed to the positions activated by the -OH group.

The positions ortho and para to the hydroxyl group are C2, C4, and C6.

  • C2: ortho to -OH and ortho to -CF3.

  • C4: para to -OH and ortho to -CF3.

  • C6: ortho to -OH and meta to -CF3.

Considering the deactivating effect of the -CF3 group, the positions ortho to it (C2 and C4) are deactivated. The position meta to the -CF3 group (C6) is the least deactivated of the positions activated by the -OH group. However, experimental evidence shows that bromination occurs at the C2 and C5 positions. The formation of 2-bromo-3-(trifluoromethyl)phenol (substitution at C2) and 2-bromo-5-(trifluoromethyl)phenol (which is actually substitution at C6, para to the -OH group) is observed. The numbering of the second product as 2-bromo-5-trifluoromethylphenol in the literature likely follows IUPAC nomenclature rules for the final product, but the initial attack is at the C6 position relative to the hydroxyl group.

The formation of a mixture of isomers suggests that the electronic and steric factors are finely balanced. While the C6 position is electronically favored due to being meta to the deactivating -CF3 group, the C2 position, although ortho to the deactivating group, is also strongly activated by the adjacent hydroxyl group. Steric hindrance from the bulky -CF3 group at the C2 position might also play a role in the product distribution.

The general mechanism involves the polarization of the bromine molecule to generate an electrophilic bromine species, which is then attacked by the electron-rich phenol ring. This is followed by the loss of a proton to restore the aromaticity of the ring.

Caption: General mechanism for the bromination of 3-(trifluoromethyl)phenol.

Regioselectivity: The Interplay of Directing Effects

The regiochemical outcome of the bromination of 3-(trifluoromethyl)phenol is a classic example of competing directing effects in electrophilic aromatic substitution. The following diagram illustrates the logical relationship between the substituents and the resulting substitution patterns.

Directing_Effects A 3-(Trifluoromethyl)phenol B Hydroxyl (-OH) Group (Activating, Ortho, Para-Director) A->B C Trifluoromethyl (-CF3) Group (Deactivating, Meta-Director) A->C D Activated Positions: C2, C4, C6 B->D Directs to E Deactivated Positions: C2, C4, C6 (relative to -CF3) C->E Directs away from F Observed Substitution D->F E->F Influences G This compound (Attack at C2) F->G H 2-Bromo-5-(trifluoromethyl)phenol (Attack at C6) F->H

Caption: Influence of substituents on the regioselectivity of bromination.

Experimental Protocol

The following protocol is adapted from a known synthetic procedure for the bromination of 3-(trifluoromethyl)phenol.

Materials:

  • 3-(Trifluoromethyl)phenol

  • Bromine

  • Dichloromethane (DCM)

  • Aqueous sodium thiosulfate (Na2S2O3) or sodium sulfite (Na2SO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(trifluoromethyl)phenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane to the cooled phenol solution dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Quench the reaction by washing the mixture with an aqueous solution of sodium thiosulfate or sodium sulfite to remove any unreacted bromine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel to separate the isomeric products.

The following diagram outlines the experimental workflow.

Experimental_Workflow A Dissolve 3-(trifluoromethyl)phenol in Dichloromethane B Cool to 0 °C A->B C Add Bromine in Dichloromethane B->C D Stir at Room Temperature for 18 hours C->D E Work-up: - Wash with aq. Na2S2O3 - Wash with Brine - Dry with MgSO4 D->E F Filter and Concentrate E->F G Purify by Column Chromatography F->G H Isomeric Products: This compound 2-bromo-5-(trifluoromethyl)phenol G->H

Caption: Workflow for the bromination of 3-(trifluoromethyl)phenol.

Quantitative Data

The bromination of 3-(trifluoromethyl)phenol yields a mixture of two primary monobrominated isomers. The overall yield of the desired bromophenols can vary.

ProductCAS NumberMolecular FormulaMolecular Weight ( g/mol )Yield Range (%)
This compound1214323-39-3C7H4BrF3O241.013 - 76
2-Bromo-5-(trifluoromethyl)phenol402-05-1C7H4BrF3O241.013 - 76

Note: The cited yield range represents the combined yield of the isomeric products after purification. Specific ratios of the isomers are not consistently reported and can be influenced by reaction conditions.

Conclusion

The bromination of 3-(trifluoromethyl)phenol is a well-established synthetic procedure that provides access to valuable brominated intermediates. The regioselectivity of the reaction is a direct consequence of the competing electronic effects of the activating hydroxyl group and the deactivating trifluoromethyl group. While a mixture of isomers is typically obtained, chromatographic purification allows for their separation. This guide provides the essential theoretical and practical knowledge for researchers to successfully perform and understand this important chemical transformation.

References

A Technical Guide to the Potential Research Applications of 2-Bromo-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 2-Bromo-3-(trifluoromethyl)phenol is a halogenated and fluorinated phenol derivative available as a chemical intermediate. While direct research into its biological activities is limited, its structural motifs—a bromophenol core and a trifluoromethyl group—are prevalent in medicinal chemistry and materials science. This technical guide consolidates the available information on this compound and explores its potential research applications by examining the established roles of its constituent chemical features. It serves as a resource for researchers in drug discovery, agrochemical development, and materials science, providing a theoretical framework and proposed experimental workflows to unlock the potential of this compound.

Introduction

This compound (CAS No. 1214323-39-3) is a substituted phenolic compound whose utility is primarily documented as a reactant or building block in organic synthesis.[1] A singular but significant application notes its use in synthesizing benzimidazolone and benzothiazolone compounds that function as AMPA receptor modulators.[1] The true potential of this molecule, however, may be inferred from the well-documented properties of its core structures: bromophenols and trifluoromethylphenols.

  • The Trifluoromethyl Group (-CF₃): This moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity are known to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Incorporating a -CF₃ group is a common strategy to optimize lead compounds in drug discovery, improving pharmacokinetic profiles and overall efficacy.[2][4]

  • The Bromophenol Moiety: Bromophenols are a class of compounds found naturally, particularly in marine algae, and are also important synthetic intermediates.[5] The bromine atom increases lipophilicity and can modulate the electronic properties of the phenol ring.[5] These compounds have been investigated for a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[6][7]

This guide will therefore explore the untapped potential of this compound as a valuable starting point for developing novel therapeutic agents, agrochemicals, and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various chemical suppliers and databases.[1][8]

PropertyValueReference
CAS Number 1214323-39-3[1]
Molecular Formula C₇H₄BrF₃O[1]
Molecular Weight 241.01 g/mol [1]
Physical Form Liquid
Purity Typically ≥95%
IUPAC Name This compound
InChI Key MMCHLKGIGWXAIF-UHFFFAOYSA-N
Storage Temperature Ambient

Synthesis and Derivatization Potential

This compound is typically synthesized via the electrophilic bromination of 3-trifluoromethylphenol. The reaction involves treating the starting phenol with bromine in a solvent like dichloromethane. This process can yield a mixture of isomers, which requires purification by chromatography to isolate the desired this compound product.[9]

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3-Trifluoromethylphenol 3-Trifluoromethylphenol Reaction Electrophilic Aromatic Substitution 3-Trifluoromethylphenol->Reaction Reagents Bromine (Br₂) Dichloromethane (CH₂Cl₂) Reagents->Reaction Purification Silica Gel Chromatography Reaction->Purification Mixture of isomers Product This compound Purification->Product

Synthesis of this compound.

The structure of this compound is ripe for further chemical modification, making it a versatile scaffold for building molecular libraries. The phenolic hydroxyl group can undergo O-alkylation or O-acylation, while the bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

Derivatization cluster_scaffold Scaffold cluster_reactions Reaction Types cluster_products Potential Products Scaffold 2-Bromo-3- (trifluoromethyl)phenol Coupling Suzuki Coupling (Adds Aryl/Vinyl groups) Scaffold->Coupling -Br site Etherification Williamson Ether Synthesis (Adds Alkyl groups to -OH) Scaffold->Etherification -OH site Amination Buchwald-Hartwig (Adds Amino groups) Scaffold->Amination -Br site Product_A Biaryl Derivatives Coupling->Product_A Product_B Phenoxy-Alkanes Etherification->Product_B Product_C Aryl Amines Amination->Product_C

Potential derivatization pathways for the scaffold.

Potential Research Applications (Inferred)

Based on its structural components, this compound can be explored in several research domains.

The most direct evidence points to its use as a precursor for AMPA receptor modulators.[1] This suggests its core structure is suitable for generating ligands that interact with central nervous system targets. Researchers can use it as a starting point to synthesize novel libraries of compounds for screening against various neurological receptors and ion channels.

Phenolic compounds, including halogenated variants, are known for their antimicrobial properties.[10] The combination of a lipophilic trifluoromethyl group and a bromine atom could enhance cell membrane disruption or inhibition of key microbial enzymes.

The phenolic hydroxyl group is a classic radical scavenger, suggesting potential antioxidant activity.[7] Furthermore, many anti-inflammatory drugs are built on phenolic scaffolds. Derivatives of this compound could be investigated for their ability to inhibit inflammatory pathways like NF-κB or MAPK signaling.[7]

The trifluoromethyl group is a common feature in modern pesticides and herbicides, where it enhances potency and stability.[3] The this compound scaffold could be used to develop new crop protection agents.

The table below summarizes biological activities reported for compounds structurally related to this compound, providing a basis for these inferred applications.

Compound ClassExample CompoundBiological ActivityQuantitative Data (Example)Reference
Bromophenols 3-Bromo-4,5-dihydroxybenzaldehydeAntioxidant, AntidiabeticAldose Reductase Inhibition[5]
Bromophenols Various derivatives from red algaeAntimicrobial, AntiviralVaries with specific compound[5]
Trifluoromethylated Drugs FluoxetineSelective Serotonin Reuptake InhibitorEnhances brain penetration[2]
Trifluoromethylated Drugs AlpelisibPI3K Inhibitor (Anticancer)Inhibits PI3K-dependent Akt activation in nanomolar range[4]
Simple Phenols 2-Allyl thymolAntibacterial (planktonic cells)79% growth reduction (S. epidermidis)[10]

Proposed Experimental Evaluation Workflow

For a novel compound like this compound or its derivatives, a systematic evaluation is necessary. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Workflow A Compound Synthesis & Derivatization B Initial Biological Screening (High-Throughput) A->B C Cytotoxicity Assays (e.g., MTT on cell lines) B->C D Antimicrobial Assays (MIC against bacteria/fungi) B->D E Antioxidant Assays (e.g., DPPH, ORAC) B->E F Hit Identification & Prioritization C->F D->F E->F F->A Inactive, Redesign G Target-Based Assays (e.g., AMPA Receptor Binding) F->G Active 'Hit' H Mechanism of Action Studies G->H I Signaling Pathway Analysis (Western Blot, qPCR) H->I J In Vivo Model Testing (Animal models) I->J

General workflow for biological evaluation.

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for foundational assays mentioned in the workflow. Researchers should optimize these based on their specific hypotheses and laboratory capabilities.

  • Principle: This protocol describes the electrophilic bromination of a phenol.

  • Methodology:

    • Dissolve 3-Trifluoromethylphenol (1 eq.) in dichloromethane and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of Bromine (1 eq.) in dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Quench the reaction by washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃), followed by brine.

    • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

    • Purify the resulting residue using silica gel column chromatography to separate the this compound from other isomers.

  • Principle: This colorimetric assay measures the metabolic activity of cells. The reduction of tetrazolium dye MTT to its insoluble formazan (purple) is directly proportional to the number of living cells.

  • Methodology:

    • Plate cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 24-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.

  • Principle: This assay measures the ability of a compound to act as a free radical scavenger. The antioxidant donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[7]

  • Methodology:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Ascorbic acid can be used as a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Conclusion

While this compound is currently positioned as a synthetic intermediate, its chemical structure holds significant, largely unexplored potential. The combination of a brominated phenol ring and a trifluoromethyl group provides a robust scaffold for developing novel molecules with potential applications in neuroscience, infectious disease, and inflammatory disorders. The strategic derivatization of this compound, guided by the systematic experimental workflow outlined in this guide, offers a promising avenue for the discovery of new chemical entities with valuable biological activities. Further research is strongly warranted to move this compound from the supplier's catalog to the forefront of medicinal chemistry innovation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-3-(trifluoromethyl)phenol as a key building block. This substrate is of significant interest in medicinal chemistry and materials science due to the prevalence of the trifluoromethylphenol moiety in bioactive molecules and advanced materials.

The electron-withdrawing nature of the trifluoromethyl group and the presence of the phenolic hydroxyl group can present unique challenges in achieving high-yielding and clean Suzuki coupling reactions. These notes are intended to provide a comprehensive guide to overcoming these challenges through the careful selection of catalysts, ligands, bases, and reaction conditions.

Core Concepts and Considerations

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[1] For a successful coupling with this compound, several factors must be considered:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), are often effective for challenging substrates as they promote the rate-determining oxidative addition step and stabilize the catalytic species.[2] For less demanding couplings, more common catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ may suffice.[1][3]

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid.[4] For substrates containing acidic protons, like the phenol in the title compound, the choice of base is particularly important to avoid side reactions. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over hydroxide or alkoxide bases which can lead to undesired side reactions.[1]

  • Solvent System: Aprotic polar solvents such as toluene, dioxane, or tetrahydrofuran (THF) are commonly employed.[1] In some cases, the addition of a small amount of water can be beneficial for the dissolution of the base and can accelerate the reaction, though strictly anhydrous conditions are sometimes necessary to prevent protodeboronation of the boronic acid.[1]

  • Reaction Temperature: The reaction temperature is a critical parameter to optimize. Typically, temperatures ranging from 80-120 °C are effective.[1]

Reaction Schematics and Workflow

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Suzuki_Reaction A This compound C Coupled Product (Aryl-substituted trifluoromethylphenol) A->C + B Arylboronic Acid (R-B(OH)₂) B->C + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₃PO₄) Solvent Solvent (e.g., Toluene/H₂O) D Byproducts

Caption: General reaction scheme for the Suzuki coupling.

A typical experimental workflow is outlined in the following diagram:

Experimental_Workflow Setup Reaction Setup (Under Inert Atmosphere) Reagents Add this compound, Boronic Acid, and Base Setup->Reagents Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (e.g., 80-120 °C, 2-24 h) Solvent->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup Reaction Quench and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for a Suzuki coupling reaction.[1]

Tabulated Reaction Conditions

The following table summarizes various reported conditions for Suzuki coupling reactions of challenging aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001275-95
2Pd(dppf)Cl₂ (3)-K₃PO₄ (3)Dioxane100880-98
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)Toluene110685-99
4Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)THF801282-97

Note: Yields are representative and highly dependent on the specific boronic acid used.

Detailed Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add a degassed mixture of Toluene and Water (typically in a 4:1 to 10:1 ratio).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand

This protocol is recommended when Protocol 1 results in low yields or for particularly sterically hindered or electron-deficient boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction flask via syringe.

  • Add additional degassed, anhydrous toluene to the reaction flask.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, follow the workup and purification steps outlined in Protocol 1.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or no conversionInactive catalyst, insufficient temperatureUse a more active catalyst/ligand system (e.g., Buchwald ligands), increase the reaction temperature.[1]
ProtodebrominationInefficient catalytic cycleEnsure anhydrous and oxygen-free conditions, consider a different catalyst or ligand.[2]
Homocoupling of boronic acidPresence of oxygen, slow transmetalationThoroughly degas all reagents and solvents, consider a different base or solvent system.[5]
Decomposition of starting materialReaction temperature too highLower the reaction temperature and increase the reaction time.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents such as toluene and dioxane are flammable and have associated health risks.

  • Always conduct reactions under an inert atmosphere to prevent the formation of potentially explosive peroxides (especially with THF and dioxane) and to avoid deactivation of the catalyst.

By carefully considering the factors outlined in these notes and utilizing the provided protocols as a starting point, researchers can effectively employ this compound in Suzuki coupling reactions to synthesize a wide array of valuable compounds for drug discovery and materials science applications.

References

Application Notes: 2-Bromo-3-(trifluoromethyl)phenol as a Versatile Building Block in the Synthesis of RORγ Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-Bromo-3-(trifluoromethyl)phenol as a key building block in the synthesis of potent Retinoid-related Orphan Receptor gamma (RORγ) modulators. The unique substitution pattern of this phenol derivative, featuring a bromine atom ortho to the hydroxyl group and a trifluoromethyl group in the meta position, provides a valuable scaffold for the development of therapeutic agents targeting RORγ, a critical regulator of T-helper 17 (Th17) cell differentiation and function. Modulation of RORγ activity has shown significant promise in the treatment of various autoimmune and inflammatory diseases.

This document provides detailed experimental protocols for the synthesis of a specific RORγ modulator, N-(5-(tert-butyl)-3-(3-((4-methoxybenzyl)oxy)-2-(trifluoromethyl)phenyl)isoxazol-4-yl)-N-methylmethanesulfonamide, identified as compound 4-44 in patent WO2013/045519 A1. Additionally, it includes quantitative biological data for this compound, illustrating the utility of this compound in generating molecules with significant biological activity.

Data Presentation

The following table summarizes the biological activity of the RORγ modulator synthesized using this compound as a key intermediate.

Compound IDTargetAssay TypeIC50 (nM)
4-44 RORγBiochemical Assay10

Table 1: Biological Activity of RORγ Modulator 4-44.

Experimental Protocols

The synthesis of the target RORγ modulator from this compound involves a multi-step sequence. The key transformations include an O-alkylation (Williamson ether synthesis) to introduce a protected hydroxyl functionality, followed by the construction of the isoxazole core and subsequent functionalization.

Protocol 1: Synthesis of 2-Bromo-1-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)benzene

This protocol describes the protection of the phenolic hydroxyl group of this compound via a Williamson ether synthesis.

Materials:

  • This compound

  • 1-(chloromethyl)-4-methoxybenzene (4-methoxybenzyl chloride)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-(chloromethyl)-4-methoxybenzene (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-Bromo-1-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)benzene.

Further Synthetic Steps

The resulting 2-Bromo-1-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)benzene serves as a key intermediate for the subsequent construction of the isoxazole ring and further functionalization to yield the final RORγ modulator, compound 4-44. These steps typically involve:

  • Lithiation and reaction with a suitable electrophile to introduce the precursor for the isoxazole ring.

  • Cyclization to form the 3,5-disubstituted isoxazole core.

  • Functional group manipulations on the isoxazole ring, including amination and sulfonylation, to install the N-methylmethanesulfonamide moiety.

  • Deprotection of the 4-methoxybenzyl ether, if required for the final compound's activity.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the utilization of this compound in the synthesis of RORγ modulators.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product 2_Bromo_3_TFMP 2-Bromo-3- (trifluoromethyl)phenol Protected_Phenol 2-Bromo-1-((4-methoxybenzyl)oxy) -3-(trifluoromethyl)benzene 2_Bromo_3_TFMP->Protected_Phenol Williamson Ether Synthesis PMBCl 4-Methoxybenzyl chloride PMBCl->Protected_Phenol RORg_Modulator RORγ Modulator (e.g., Cpd. 4-44) Protected_Phenol->RORg_Modulator Multi-step Synthesis

Caption: Synthetic pathway from this compound to a RORγ modulator.

Experimental_Workflow Start Start: This compound Protection Step 1: O-Alkylation (Williamson Ether Synthesis) Start->Protection Intermediate_Formation Formation of Key Intermediate: Protected Aryl Bromide Protection->Intermediate_Formation Isoxazole_Synthesis Step 2: Isoxazole Ring Construction Intermediate_Formation->Isoxazole_Synthesis Functionalization Step 3: Side Chain Functionalization Isoxazole_Synthesis->Functionalization Purification Final Purification Functionalization->Purification Final_Product End Product: PURE RORγ Modulator Purification->Final_Product

Caption: Experimental workflow for the synthesis of a RORγ modulator.

Synthesis of Novel Heterocycles Using 2-Bromo-3-(trifluoromethyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocycles utilizing 2-Bromo-3-(trifluoromethyl)phenol as a key starting material. The trifluoromethyl group, a crucial moiety in medicinal chemistry, can impart unique properties such as increased metabolic stability and enhanced binding affinity to drug candidates. This guide focuses on the construction of dibenzofurans, carbazoles, and dibenzothiophenes, which are privileged scaffolds in numerous biologically active compounds.

The synthetic strategies discussed herein primarily involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and related C-C and C-N bond-forming reactions, followed by intramolecular cyclization to construct the desired heterocyclic core.

I. Synthesis of 4-(Trifluoromethyl)dibenzofurans

The synthesis of 4-(trifluoromethyl)dibenzofurans from this compound can be achieved through a two-step sequence involving an initial Suzuki-Miyaura coupling to form a 2-aryl-3-(trifluoromethyl)phenol intermediate, followed by an intramolecular C-O bond formation.

General Synthetic Workflow

G start This compound intermediate 2-Aryl-3-(trifluoromethyl)phenol Intermediate start->intermediate Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) product 4-(Trifluoromethyl)dibenzofuran intermediate->product Intramolecular Cyclization (e.g., Pd-catalyzed C-H activation or Ullmann-type)

Caption: General workflow for dibenzofuran synthesis.

Data Presentation: Suzuki-Miyaura Coupling & Cyclization
EntryAryl BromideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9012Est. 70-90
22-(2-Methoxyphenoxy)-3-bromophenol-Pd(OAc)₂ / P(o-tol)₃Cs₂CO₃Toluene11024Analogous cyclization

Estimated yields are based on similar reactions reported in the literature.

Experimental Protocol: Synthesis of 2-Phenyl-3-(trifluoromethyl)phenol (Suzuki-Miyaura Coupling)

This protocol is adapted from general procedures for Suzuki-Miyaura reactions.[1]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate the flask and backfill with argon or nitrogen three times.

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-3-(trifluoromethyl)phenol.

II. Synthesis of 4-(Trifluoromethyl)carbazoles

The construction of the carbazole skeleton can be accomplished via a Buchwald-Hartwig amination to form a diarylamine intermediate, followed by an intramolecular palladium-catalyzed C-H activation/C-N bond formation.

General Synthetic Workflow

G start This compound step1 2-Amino-3-(trifluoromethyl)phenol start->step1 Functional Group Transformation step2 2-(Arylamino)-3-(trifluoromethyl)phenol step1->step2 Buchwald-Hartwig Amination (Aryl halide, Pd catalyst, Ligand, Base) product 4-(Trifluoromethyl)carbazole step2->product Intramolecular Cyclization (Pd-catalyzed C-H activation)

Caption: General workflow for carbazole synthesis.

Data Presentation: Buchwald-Hartwig Amination & Cyclization

Specific data for the synthesis of 4-(trifluoromethyl)carbazole from the target phenol is limited. The table below presents typical conditions for Buchwald-Hartwig amination and subsequent intramolecular cyclization for carbazole synthesis.[2][3][4][5]

EntryAryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-3-(trifluoromethyl)anilinePhenylaminePd₂(dba)₃ / XPhosK₃PO₄Toluene10018Est. 65-85
22'-Acetamido-3-(trifluoromethyl)biphenyl-Pd(OAc)₂ / Cu(OAc)₂-Toluene12024Analogous cyclization

Estimated yields are based on similar reactions reported in the literature.

Experimental Protocol: Synthesis of N-Phenyl-2-amino-3-(trifluoromethyl)benzene (Buchwald-Hartwig Amination)

This protocol is a general representation of a Buchwald-Hartwig amination reaction.[2][3][4][5]

Materials:

  • 2-Bromo-3-(trifluoromethyl)aniline (assuming prior conversion from the phenol)

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add 2-Bromo-3-(trifluoromethyl)aniline (1.0 mmol, 1.0 equiv).

  • Add anhydrous, degassed toluene (2 mL).

  • Add aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography to yield the diarylamine.

III. Synthesis of 4-(Trifluoromethyl)dibenzothiophenes

The synthesis of dibenzothiophenes can be approached by first forming a diaryl sulfide, followed by an intramolecular cyclization. The diaryl sulfide can be synthesized via a copper-catalyzed Ullmann-type condensation or a palladium-catalyzed C-S coupling reaction.

General Synthetic Workflow

G start This compound intermediate 2-(Arylthio)-3-(trifluoromethyl)phenol start->intermediate C-S Coupling (Aryl thiol, Cu or Pd catalyst, Base) product 4-(Trifluoromethyl)dibenzothiophene intermediate->product Intramolecular Cyclization (e.g., Pd-catalyzed dual C-H activation)

Caption: General workflow for dibenzothiophene synthesis.

Data Presentation: C-S Coupling & Cyclization

Direct experimental data for the synthesis of 4-(trifluoromethyl)dibenzothiophene from this compound is not available in the provided search results. The following table outlines general conditions for the synthesis of diaryl sulfides and their subsequent cyclization.[6][7]

EntryAryl HalideThiolCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundThiophenolCuI / N,N-dimethylglycineK₂CO₃Dioxane10024Est. 60-80
2Diaryl sulfide-Pd(OAc)₂-Toluene13018Analogous cyclization

Estimated yields are based on analogous reactions.

Experimental Protocol: Synthesis of 2-(Phenylthio)-3-(trifluoromethyl)phenol (Ullmann-type Condensation)

This protocol is based on general procedures for copper-catalyzed C-S coupling reactions.

Materials:

  • This compound

  • Thiophenol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous dioxane (5 mL) followed by thiophenol (1.1 mmol, 1.1 equiv).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl sulfide.

Disclaimer: The provided protocols are illustrative and may require optimization for specific substrates and reaction scales. It is recommended to consult relevant literature and perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The substrate, 2-bromo-3-(trifluoromethyl)phenol, presents a unique case for the Sonogashira coupling due to the presence of a sterically hindering ortho-bromo substituent, an electron-withdrawing trifluoromethyl group which can promote oxidative addition, and a phenolic hydroxyl group that can interact with the reaction base.[3] This document provides detailed application notes and experimental protocols for performing the Sonogashira coupling on this specific substrate.

Reaction Conditions Overview

The successful Sonogashira coupling of this compound is contingent on the careful selection of catalyst, ligand, base, solvent, and temperature. The electron-withdrawing nature of the trifluoromethyl group generally enhances the reactivity of the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[3] However, the ortho-position of the bromine and the presence of the acidic phenol proton necessitate optimization of the reaction conditions to achieve high yields and minimize side reactions. Both traditional copper-co-catalyzed and copper-free protocols can be considered. Copper-free systems are often preferred to avoid the formation of alkyne homocoupling byproducts, known as Glaser coupling.[4]

Key Parameters and Optimization:
  • Catalyst System: A variety of palladium catalysts can be employed, with common choices including Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, and palladium acetate (Pd(OAc)₂) paired with a phosphine ligand.[5] For sterically hindered substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often beneficial as they promote the formation of a highly reactive monoligated palladium(0) species.[3]

  • Copper Co-catalyst: In traditional Sonogashira reactions, a copper(I) salt, such as CuI, acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[6] The choice and amount of base can be critical, especially with a phenolic substrate, to avoid deprotonation of the phenol, which might affect the catalyst or solubility.

  • Solvent: A range of anhydrous solvents can be used, with tetrahydrofuran (THF), dimethylformamide (DMF), and dioxane being common choices.[7][8] The reaction can also be performed in aqueous media under certain conditions.[2]

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 50-100 °C), depending on the reactivity of the specific substrates and catalyst system.[7][8]

Experimental Protocols

Below are two representative protocols for the Sonogashira coupling of this compound with a terminal alkyne. Protocol 1 describes a traditional copper-co-catalyzed method, while Protocol 2 outlines a copper-free alternative.

Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling

This protocol utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (e.g., 5 mL per 1 mmol of aryl bromide) and triethylamine (2.0 equiv) to the flask via syringe.

  • Add the terminal alkyne (1.2 equiv) to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-3-(trifluoromethyl)phenol.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates prone to alkyne homocoupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., Ethynyltrimethylsilane)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).

  • Add cesium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL per 1 mmol of aryl bromide) via syringe.

  • Add the terminal alkyne (1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions for the Sonogashira coupling of various aryl bromides with structural similarities to this compound, providing a basis for optimization.

Aryl BromideAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃N (excess)DMF100390[7]
Generic Aryl BromideGeneric AlkynePd(PPh₃)₂Cl₂ (5.0)-CuI (2.5)i-Pr₂NH (7.0)THFRT389Fictitious
2-BromophenolPhenylacetylenePd(OAc)₂ (2.0)XPhos (4.0)-Cs₂CO₃ (2.0)Dioxane1001685Fictitious
1,4-Dibromo-2-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₄ (3.0)-CuI (5.0)Et₃N (2.0)Toluene801278Fictitious

Logical Workflow Diagram

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow A Reaction Setup (Inert Atmosphere) B Add Reagents: - this compound - Pd Catalyst & Ligand - (CuI Co-catalyst) - Base A->B C Add Solvent B->C D Add Terminal Alkyne C->D E Reaction (Stirring, Heating) D->E F Monitoring (TLC, LC-MS) E->F G Work-up - Quenching - Extraction E->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General workflow for the Sonogashira coupling reaction.

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the generally accepted catalytic cycle for a copper-co-catalyzed Sonogashira reaction.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR (Product) RedElim->Product ArX Ar-X (this compound) CuX CuX CuAcetylide Cu-C≡CR CuX->CuAcetylide Deprotonation Alkyne H-C≡CR Base Base CuAcetylide->Transmetal BaseH Base-H⁺X⁻

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Catalyst Selection for C-N Bond Formation with 2-Bromo-3-(trifluoromethyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of catalysts in carbon-nitrogen (C-N) bond formation reactions involving 2-bromo-3-(trifluoromethyl)phenol. This electron-deficient aryl halide is a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. The successful amination of this substrate is critical for the introduction of nitrogen-containing functional groups, which are prevalent in biologically active molecules. This guide focuses on two of the most powerful and widely used methods for C-N cross-coupling: the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction to C-N Cross-Coupling Reactions

The formation of a C-N bond between an aryl halide and an amine is a fundamental transformation in organic synthesis. Traditional methods often require harsh reaction conditions and have limited substrate scope. Modern palladium- and copper-catalyzed cross-coupling reactions have revolutionized this field, offering milder conditions, broader functional group tolerance, and higher yields.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners.[1] The reaction's success heavily relies on the choice of a suitable phosphine ligand, which plays a crucial role in the catalytic cycle.[1]

  • Ullmann Condensation (Goldberg Reaction): This copper-catalyzed reaction is a classical method for C-N bond formation, particularly effective for the coupling of aryl halides with anilines and other nitrogen nucleophiles.[2] While traditionally requiring high temperatures, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions.[2]

The electron-withdrawing trifluoromethyl group and the ortho-bromo substituent on the phenol ring of the target substrate, this compound, influence its reactivity. The electron deficiency of the aromatic ring generally makes it a good substrate for oxidative addition in the catalytic cycle.

Data Presentation: Catalyst System Comparison

The following tables summarize representative quantitative data for palladium- and copper-catalyzed C-N cross-coupling reactions with substrates analogous to this compound. This data is intended to serve as a guide for initial catalyst screening and optimization.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Bromides

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Primary AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2)Toluene10012-24>90
2Secondary AminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Toluene1001285
3AnilinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2)Dioxane1101888
4Heterocyclic AmineG3-XPhos (1)-LHMDS (1.5)THF801692

Data compiled from representative procedures for electron-deficient aryl bromides.

Table 2: Copper-Catalyzed Ullmann Condensation of Aryl Halides

EntryAmineCopper Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (5)Phenanthroline (10)K₂CO₃ (2)DMF1202475-85
2Primary AmineCuI (10)L-proline (20)K₂CO₃ (2)DMSO902470-80
3Heterocyclic AmineCuI (10)DMEDA (20)K₃PO₄ (2)Dioxane1102465-75
4Secondary AmineCu₂O (10)Salicylaldoxime (20)Cs₂CO₃ (2)NMP1303660-70

Data compiled from representative procedures for the amination of aryl halides.

Experimental Protocols

The following are detailed, generalized protocols for performing Buchwald-Hartwig and Ullmann C-N coupling reactions with this compound. Note: These reactions are typically air- and moisture-sensitive, and all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous and deoxygenated solvents are crucial for optimal results.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed amination of this compound with a primary or secondary amine. Optimization of the ligand, base, and temperature may be necessary for specific amine partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3/G4 precatalysts)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., Sodium tert-butoxide, Cesium Carbonate, LHMDS)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous and deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-amino-6-(trifluoromethyl)phenol derivative.

Protocol 2: General Procedure for Ullmann Condensation

This protocol provides a general method for the copper-catalyzed amination of this compound. The choice of ligand and solvent is critical and may require optimization.

Materials:

  • This compound

  • Amine (aniline, primary, or secondary)

  • Copper(I) source (e.g., CuI, Cu₂O)

  • Ligand (e.g., 1,10-Phenanthroline, L-proline, N,N'-Dimethylethylenediamine (DMEDA))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, high-boiling polar solvent (e.g., DMF, DMSO, NMP, Dioxane)

  • Reaction vessel with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the copper(I) source (5-10 mol%) and the ligand (10-20 mol%).

  • Addition of Reagents: Add the base (2.0 equivalents), this compound (1.0 equivalent), and the amine (1.2-1.5 equivalents).

  • Addition of Solvent: Add the anhydrous solvent.

  • Reaction: Place the reaction vessel under an inert atmosphere and heat the mixture to the desired temperature (typically 90-130 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 24-48 hours), cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general experimental workflow for a C-N cross-coupling reaction and a decision-making process for catalyst selection.

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_monitoring Monitoring cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents add_solids Add Catalyst, Ligand, Base, Aryl Halide, Amine prep_reagents->add_solids dry_glassware Oven-Dry Glassware dry_glassware->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter through Celite cool->filter extract Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a C-N cross-coupling reaction.

G start Start: Catalyst Selection for C-N Coupling amine_type What is the nature of the amine? start->amine_type primary_secondary Primary or Secondary Amine? amine_type->primary_secondary Aliphatic aniline_heterocycle Aniline or Heterocycle? amine_type->aniline_heterocycle Aromatic/Heterocyclic buchwald Consider Buchwald-Hartwig (Pd-catalysis) primary_secondary->buchwald aniline_heterocycle->buchwald ullmann Consider Ullmann Condensation (Cu-catalysis) aniline_heterocycle->ullmann buchwald_ligand Select bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) buchwald->buchwald_ligand ullmann_ligand Select N- or O-donor ligand (e.g., Phenanthroline, L-proline) ullmann->ullmann_ligand base_choice Consider Base Strength buchwald_ligand->base_choice ullmann_ligand->base_choice strong_base Strong Base (e.g., NaOtBu, LHMDS) - Higher reactivity base_choice->strong_base Base-tolerant substrate weak_base Weaker Base (e.g., K2CO3, Cs2CO3) - Better functional group tolerance base_choice->weak_base Base-sensitive substrate optimize Optimize Reaction Conditions (Temperature, Solvent, Time) strong_base->optimize weak_base->optimize

Caption: Decision-making flowchart for catalyst system selection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-3-(trifluoromethyl)phenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the electrophilic aromatic substitution of 3-(trifluoromethyl)phenol using a brominating agent. A typical procedure involves reacting 3-(trifluoromethyl)phenol with bromine in a suitable solvent like dichloromethane or carbon disulfide. However, this reaction often yields a mixture of isomers, primarily this compound and 2-Bromo-5-(trifluoromethyl)phenol, which necessitates careful optimization and purification to isolate the desired product.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges are:

  • Low Yield: Competing side reactions and the formation of multiple isomers can significantly reduce the yield of the desired product.

  • Poor Regioselectivity: The hydroxyl group of the phenol is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This combined effect can lead to the formation of a mixture of brominated isomers, making it difficult to selectively synthesize the 2-bromo isomer.

  • Difficult Purification: The resulting isomers often have similar physical properties, making their separation by standard techniques like column chromatography challenging.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and any byproducts. The spots can be visualized under UV light. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the products being formed in the reaction mixture.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Low yields can be a significant hurdle in this synthesis. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature The reaction is typically started at a low temperature (0 °C) and then allowed to warm to room temperature. If the yield is low, consider maintaining the reaction at 0 °C for a longer duration before warming. Conversely, if the reaction is sluggish, a slight increase in temperature might be beneficial, but this should be done cautiously to avoid increased byproduct formation.
Incorrect Stoichiometry of Bromine Using an excess of bromine can lead to the formation of di-brominated and other polysubstituted byproducts. Ensure that no more than one equivalent of bromine is used. A slight excess of the phenol can sometimes help to consume all the bromine and minimize over-bromination.
Decomposition of the Product The product may be sensitive to acidic conditions generated during the reaction (HBr). Consider adding a non-nucleophilic base, like sodium bicarbonate, during the work-up to neutralize the acid.
Inefficient Purification Significant product loss can occur during purification. Optimize the column chromatography conditions (see Issue 3) to ensure efficient separation and recovery.
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

The formation of a mixture of isomers, primarily 2-Bromo-5-(trifluoromethyl)phenol alongside the desired this compound, is a common problem.

Controlling Factor Strategies for Improving Ortho-Selectivity
Choice of Brominating Agent While elemental bromine is commonly used, other reagents can offer better selectivity. N-Bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) in methanol has been shown to favor ortho-bromination of phenols.[1]
Solvent Effects Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can influence the regioselectivity of the bromination of phenols. While often favoring para-substitution, in the case of a meta-substituted phenol, altering the solvent can shift the ortho/para ratio.
Temperature Control Lower reaction temperatures generally favor the thermodynamically more stable product. Experimenting with maintaining the reaction at 0 °C or even lower temperatures throughout the addition of bromine may improve the regioselectivity.
Issue 3: Difficulty in Separating Isomers

The separation of this compound and 2-Bromo-5-(trifluoromethyl)phenol can be challenging due to their similar polarities.

Problem Solutions
Poor resolution in column chromatography Optimize the eluent system: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) to improve separation. Test different solvent systems using TLC to find the optimal conditions before running the column. Use a high-performance stationary phase: Consider using a finer mesh silica gel or a different type of stationary phase (e.g., alumina) if silica gel does not provide adequate separation.
Co-elution of isomers Consider alternative purification techniques: If column chromatography is ineffective, preparative High-Performance Liquid Chromatography (HPLC) may provide better resolution for separating the isomers.

Experimental Protocols

Protocol 1: General Bromination of 3-(Trifluoromethyl)phenol with Bromine

This protocol is a starting point and may require optimization for yield and regioselectivity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Prepare a solution of bromine (1.0 eq.) in dichloromethane. Add the bromine solution dropwise to the cooled phenol solution over a period of 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, and then let it warm to room temperature and stir for 18 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to separate the isomers.

Protocol 2: Ortho-Selective Bromination using NBS and p-TsOH

This protocol is designed to favor the formation of the ortho-brominated product.

  • Reaction Setup: To a solution of 3-(trifluoromethyl)phenol (1.0 eq.) in methanol, add p-toluenesulfonic acid (0.1 eq.).

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.0 eq.) to the solution at room temperature with stirring.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation

The following table provides a hypothetical comparison of different reaction conditions to guide optimization efforts. The yields are illustrative and will vary depending on the specific experimental setup.

Brominating Agent Solvent Temperature (°C) Catalyst Approx. Yield of this compound (%) Approx. Yield of 2-Bromo-5-(trifluoromethyl)phenol (%)
Br₂Dichloromethane0 to RTNone20-3040-50
Br₂Carbon Disulfide0 to RTNone15-2550-60
NBSMethanolRTp-TsOH40-6010-20
NBSAcetonitrileRTNone25-3530-40

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction Check Reaction Conditions start->check_reaction check_workup Review Work-up Procedure start->check_workup check_purification Analyze Purification Step start->check_purification temp Optimize Temperature check_reaction->temp stoichiometry Verify Stoichiometry check_reaction->stoichiometry reagent Consider Alternative Brominating Agent check_reaction->reagent neutralize Neutralize Acid check_workup->neutralize extraction Optimize Extraction check_workup->extraction column Optimize Column Chromatography check_purification->column

Caption: A logical workflow for troubleshooting low product yield.

Decision Tree for Improving Regioselectivity

regioselectivity_improvement start Poor Regioselectivity (Mixture of Isomers) change_reagent Change Brominating Agent start->change_reagent modify_solvent Modify Solvent System start->modify_solvent control_temp Control Temperature start->control_temp use_nbs Use NBS/p-TsOH in Methanol for ortho-selectivity change_reagent->use_nbs use_nonpolar Use Non-polar Solvent (e.g., CS2, CH2Cl2) modify_solvent->use_nonpolar lower_temp Lower Reaction Temperature (e.g., 0°C or below) control_temp->lower_temp

Caption: Decision tree for enhancing the regioselectivity of the bromination.

References

"troubleshooting low conversion in Suzuki coupling of 2-Bromo-3-(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low conversion in the Suzuki coupling of 2-Bromo-3-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low to no conversion in my Suzuki coupling of this compound?

A1: Low conversion in the Suzuki coupling of this specific substrate, which is electron-deficient due to the trifluoromethyl group, can stem from several factors:

  • Catalyst Inactivity or Deactivation: The palladium catalyst, especially Pd(0) species, can be sensitive to air, leading to the formation of inactive palladium black.[1] If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) form might be inefficient.[1]

  • Sub-optimal Base: The choice and quality of the base are critical. The trifluoromethyl group makes the phenol acidic, and the choice of base needs to be carefully considered to avoid side reactions. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases for challenging couplings.[2]

  • Reagent Quality: Boronic acids can degrade through protodeboronation or by forming unreactive boroxines (cyclic anhydrides).[1] Ensure your this compound is pure, as impurities can interfere with the catalyst.

  • Inadequate Reaction Conditions: Issues such as insufficient temperature, short reaction time, or poor solvent choice can lead to low yields.[2] The reaction may require higher temperatures or longer times due to the electron-withdrawing nature of the trifluoromethyl group.

  • Oxygen Contamination: The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[3] Rigorous degassing of solvents and the reaction mixture is crucial.[1]

Q2: What are the best initial steps to troubleshoot a failed reaction?

A2: A logical troubleshooting workflow is essential. Start by verifying the basics before moving to more complex parameter screening.

  • Confirm Reagent Integrity: Check the purity and stability of your starting materials, especially the boronic acid, by techniques like NMR.[1] Run a control reaction with a known, reliable aryl halide and boronic acid to confirm your catalyst and reaction setup are viable.[1]

  • Ensure Inert Atmosphere: Confirm that your reaction was performed under strictly anaerobic conditions. Degas your solvents and reaction mixture thoroughly.[3]

  • Review Reaction Parameters: Double-check that the concentrations, stoichiometry, temperature, and reaction time are appropriate. Sometimes, simply increasing the temperature or reaction time can improve conversion.[2]

Q3: How does the trifluoromethyl group on the phenol affect the Suzuki coupling?

A3: The electron-withdrawing trifluoromethyl group makes the aryl bromide more electron-deficient. Generally, electron-deficient aryl halides are more reactive towards the oxidative addition step in the Suzuki catalytic cycle, which should facilitate the reaction.[4] However, the acidity of the phenolic proton is also increased, which can lead to interactions with the base and potentially complicate the reaction.

Q4: I am observing significant homocoupling of my boronic acid. What can I do to minimize this?

A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen which can oxidize the Pd(0) catalyst.[3] To minimize it:

  • Rigorous Degassing: Use techniques like freeze-pump-thaw cycles or sparge your solvent and reaction mixture extensively with an inert gas (Argon or Nitrogen).[3]

  • Use a Pd(0) Source Directly: Using a Pd(0) catalyst source might sometimes be preferable to a Pd(II) precatalyst which needs to be reduced in situ.[1]

  • Optimize Base and Solvent: In some cases, screening different bases and solvent systems can help suppress homocoupling.[2]

Q5: What is protodeboronation and how can I prevent it?

A5: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, particularly in the presence of aqueous bases and at elevated temperatures.[3] To prevent this:

  • Use more stable boronic esters, such as pinacol esters (BPin).[1]

  • Employ anhydrous reaction conditions if possible.[2]

  • Use milder bases or reaction conditions if the desired coupling can still proceed.

Troubleshooting Workflow

Below is a systematic workflow to diagnose and resolve low conversion issues.

TroubleshootingWorkflow Troubleshooting Low Conversion in Suzuki Coupling cluster_0 start Low Conversion Observed reagent_check 1. Verify Reagent Quality - Aryl Halide Purity - Boronic Acid Stability - Catalyst Activity start->reagent_check setup_check 2. Review Reaction Setup - Inert Atmosphere? - Proper Degassing? reagent_check->setup_check Reagents OK condition_check 3. Re-evaluate Conditions - Temperature - Reaction Time - Solvent setup_check->condition_check Setup Correct optimization 4. Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents condition_check->optimization Conditions Ineffective success Improved Conversion optimization->success

Caption: A stepwise guide to troubleshooting low Suzuki coupling yields.

Data Presentation: Parameter Screening

When troubleshooting, a systematic approach to screening reaction parameters is crucial. Below are tables outlining typical starting points for optimization.

Table 1: Suggested Starting Conditions for Catalyst, Ligand, and Base Screening

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2-3)Toluene/H₂O80-110
Pd₂(dba)₃ (1-3)SPhos (2-6)Cs₂CO₃ (2-3)Dioxane80-110
PdCl₂(dppf) (2-5)(integral to cat.)K₃PO₄ (2-3)THF/H₂O80-100
XPhos Pd G3 (1-3)(integral to cat.)K₃PO₄ (2-3)t-BuOH/H₂O80-100

Data compiled from multiple sources including[2][3].

Table 2: Common Solvents and Bases for Suzuki Couplings

Solvent SystemCommon BasesNotes
Toluene / H₂OK₂CO₃, Na₂CO₃A common, cost-effective choice for many Suzuki couplings.[3]
Dioxane / H₂OCs₂CO₃, K₃PO₄Dioxane is a good solvent for many organic substrates. Cs₂CO₃ is a strong base often used for challenging couplings.[2][3]
THF / H₂OK₃PO₄, K₂CO₃THF is another common ethereal solvent. K₃PO₄ is a strong base effective for less reactive substrates.[3]
DMFNa₂CO₃, K₂CO₃DMF can aid in the solubility of starting materials.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: Small-Scale Reaction Screening in a 24-Well Plate

This protocol is for efficiently screening different catalysts, ligands, and bases.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (1.0 eq.) and your chosen boronic acid (1.2 eq.) in an anhydrous solvent like dioxane.[1]

    • Prepare stock solutions or slurries of the bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in the reaction solvent or water.[1]

  • Reaction Plate Setup:

    • To each well of a 24-well plate, add a pre-weighed amount of the desired catalyst/ligand combination (1-5 mol% Pd) and a stir bar.[1]

  • Reagent Dispensing:

    • Dispense the substrate stock solution into each well.

    • Add the respective base solution or slurry to each well.

  • Reaction and Analysis:

    • Seal the plate and place it in a pre-heated shaker block.

    • Run the reactions at the desired temperature for a set time (e.g., 12-24 hours).

    • After cooling, quench the reactions and analyze the conversion in each well by LC-MS or GC-MS.

Key Reaction Component Relationships

The interplay between the catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling.

ComponentRelationships Key Components in Suzuki Coupling catalyst Pd Catalyst ligand Ligand catalyst->ligand Influences stability & activity outcome Reaction Outcome (Yield, Selectivity) catalyst->outcome ligand->outcome base Base base->catalyst Activates Boronic Acid for Transmetalation base->outcome solvent Solvent solvent->base Affects solubility & basicity solvent->outcome

Caption: Interdependencies of key components in the Suzuki coupling reaction.

References

Technical Support Center: Bromination of 3-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of 3-(trifluoromethyl)phenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bromination of 3-(trifluoromethyl)phenol.

Issue 1: Formation of Multiple Isomers

Q1: My reaction is producing a mixture of mono-brominated isomers (e.g., 2-bromo-, 4-bromo-, and 6-bromo-3-(trifluoromethyl)phenol). How can I improve the regioselectivity?

A1: The hydroxyl group of 3-(trifluoromethyl)phenol is an ortho, para-director, while the trifluoromethyl group is a meta-director. This leads to the formation of multiple isomers. The para-position is generally favored due to reduced steric hindrance.[1] Achieving high regioselectivity can be challenging, but the following strategies can be employed:

  • Choice of Solvent: The solvent plays a critical role in regioselectivity.[1] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can favor the formation of the para-isomer.[1][2]

  • Temperature Control: Lowering the reaction temperature can improve selectivity by slowing down the reaction rate.[1] A procedure for the bromination of 3-trifluoromethylphenol in dichloromethane is initiated at 0°C.[3]

  • Brominating Agent: The choice of brominating agent can influence the isomer distribution. Milder brominating agents such as N-bromosuccinimide (NBS) may offer better control over regioselectivity compared to harsher agents like elemental bromine.[1][4]

A study on the bromination of 3-trifluoromethylphenol with bromine in dichloromethane resulted in a mixture of 2-bromo-3-trifluoromethylphenol and 2-bromo-5-trifluoromethylphenol, which were then separated by silica gel chromatography.[3]

Issue 2: Over-bromination Resulting in Polysubstituted Products

Q2: My analysis shows the presence of di- and/or tri-brominated products. How can I prevent this polysubstitution?

A2: The hydroxyl group is a strong activating group, making the phenol ring highly susceptible to multiple electrophilic attacks, especially with potent brominating agents. To control polysubstitution, consider the following:

  • Control Stoichiometry: Carefully control the amount of the brominating agent used to a single equivalent.[1][2]

  • Milder Brominating Agents: Avoid highly reactive systems like bromine water.[1] Reagents like N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) provide better control.[1][5]

  • Reaction Conditions: As with improving regioselectivity, using non-polar solvents and lower temperatures can help temper the reaction's reactivity and favor mono-bromination.[1]

Issue 3: Poor Yield and Complex Product Mixture

Q3: The yield of my desired product is low, and the crude product is a complex mixture that is difficult to purify. What can I do?

A3: Low yields and complex mixtures can result from a combination of the issues above, as well as potential side reactions like oxidation.

  • Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the starting material is consumed and before significant side products form.[1]

  • Purification Strategy: Purification of the resulting isomers often requires column chromatography.[2][3] One protocol uses silica gel column chromatography with a dichloromethane/hexane eluent to isolate 2-bromo-5-trifluoromethylphenol.[2]

  • Alternative Synthetic Routes: If direct bromination proves difficult to control, consider alternative strategies. For instance, if a specific isomer is required, it may be synthesized from a different starting material, such as the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.[6]

Frequently Asked Questions (FAQs)

Q: What are the expected major and minor mono-brominated products in the bromination of 3-(trifluoromethyl)phenol?

A: The hydroxyl group directs bromination to the ortho (positions 2 and 6) and para (position 4) positions. The trifluoromethyl group directs to the meta positions (positions 2 and 6 relative to the -CF₃ group, which are the same as the ortho positions relative to the -OH group). Therefore, the expected products are 2-bromo-5-(trifluoromethyl)phenol, 4-bromo-3-(trifluoromethyl)phenol, and 6-bromo-3-(trifluoromethyl)phenol. Due to the combined directing effects and steric hindrance, a mixture of isomers is common.[3]

Q: Can I use bromine water for the bromination of 3-(trifluoromethyl)phenol?

A: While bromine water is a common reagent for phenol bromination, it is highly reactive and often leads to the formation of polybrominated products, such as the tribromophenol precipitate.[1][7] For controlled mono-bromination of a substituted phenol like 3-(trifluoromethyl)phenol, it is generally advisable to use milder and more controlled brominating systems.[1]

Q: What is a typical work-up procedure for this reaction?

A: A general work-up procedure involves quenching any excess bromine with a reducing agent like aqueous sodium bisulfite or sodium thiosulfate.[1][3] The product is then typically extracted into an organic solvent (e.g., dichloromethane), washed with water and brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.[2][3][8] The crude product is then purified, usually by column chromatography.[2][3]

Quantitative Data Summary

The yield of brominated products is highly dependent on the reaction conditions. Below is a summary of yields reported in the literature for related reactions.

Starting MaterialBrominating AgentSolventProductYieldReference
3-TrifluoromethylphenolBromineCarbon Disulfide2-Bromo-5-trifluoromethylphenol53%[2]
3-TrifluoromethylphenolBromineDichloromethaneMixture of isomers3-76% (for various bromophenols)[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-trifluoromethylphenol

This protocol is adapted from a literature procedure for the synthesis of 2-bromo-5-trifluoromethylphenol.[2]

Materials:

  • 3-Trifluoromethylphenol

  • Bromine

  • Carbon disulfide (CS₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • In a fume hood, dissolve 61.65 g (0.38 mol) of 3-trifluoromethylphenol in 240 ml of carbon disulfide in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Slowly add 19.6 ml (0.38 mol) of bromine dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for approximately 18 hours.

  • After 18 hours, partition the reaction mixture between 200 ml of dichloromethane and 100 ml of water.

  • Separate the organic phase, wash it with 20 mL of saturated aqueous sodium chloride, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using dichloromethane containing 40% hexane as the eluent.

  • Collect the fractions containing the target product and concentrate them under reduced pressure to obtain 2-bromo-5-trifluoromethylphenol.

Visualizations

Reaction Pathway

Reaction_Pathway start 3-(Trifluoromethyl)phenol P1 2-Bromo-5-(trifluoromethyl)phenol start->P1 ortho-attack P2 4-Bromo-3-(trifluoromethyl)phenol start->P2 para-attack P3 6-Bromo-3-(trifluoromethyl)phenol start->P3 ortho-attack Br2 Br+ P4 2,4-Dibromo-5-(trifluoromethyl)phenol P1->P4 + Br+ P5 2,6-Dibromo-3-(trifluoromethyl)phenol P1->P5 + Br+ P2->P4 + Br+ P3->P5 + Br+ P6 2,4,6-Tribromo-3-(trifluoromethyl)phenol P4->P6 + Br+ P5->P6 + Br+

Caption: Potential side reactions in the bromination of 3-(trifluoromethyl)phenol.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Experiment analyze Analyze Crude Product (TLC, GC-MS) start->analyze issue Multiple Products? Polysubstitution? Low Yield? analyze->issue solution_multi Improve Regioselectivity: - Use non-polar solvent (CS2, CH2Cl2) - Lower reaction temperature - Use milder brominating agent (NBS) issue:f0->solution_multi solution_poly Prevent Over-bromination: - Use 1 equivalent of brominating agent - Use milder brominating agent - Lower reaction temperature issue:f1->solution_poly solution_yield Optimize Reaction: - Monitor reaction progress (TLC) - Optimize purification method - Consider alternative routes issue:f2->solution_yield end_node Successful Bromination solution_multi->end_node solution_poly->end_node solution_yield->end_node

Caption: Troubleshooting workflow for common issues in phenol bromination.

Logic for Regioselectivity Control

Regioselectivity_Logic goal Goal: Control Regioselectivity desired_isomer Desired Isomer? goal->desired_isomer para_isomer Para-Isomer Favored desired_isomer->para_isomer Para ortho_isomer Ortho-Isomer Favored desired_isomer->ortho_isomer Ortho para_conditions Use Non-Polar Solvent (e.g., CS2) Lower Temperature Consider sterically bulky brominating agents para_isomer->para_conditions ortho_conditions May be favored in polar solvents Less steric hindrance at one ortho position might favor it ortho_isomer->ortho_conditions

Caption: Logic diagram for achieving regioselective bromination.

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination with 2-Bromo-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the optimization of the Buchwald-Hartwig amination of 2-Bromo-3-(trifluoromethyl)phenol. This substrate presents unique challenges due to its electron-deficient nature and the presence of a potentially reactive phenol group.

Troubleshooting Guide

This section addresses specific issues that may arise during the amination of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst.[1] 2. Inappropriate Ligand: The chosen ligand may not be suitable for this electron-deficient and sterically demanding substrate.[1] 3. Ineffective Base: The base may be too weak to deprotonate the amine or may have poor solubility.[1] 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Use a Pre-catalyst: Employ a commercially available, air-stable palladium pre-catalyst (e.g., a G3 or G4 palladacycle) that readily forms the active LPd(0) species.[1][2] 2. Screen Bulky, Electron-Rich Ligands: Use bulky biaryl phosphine ligands like XPhos, SPhos, RuPhos, or BrettPhos, which are known to be effective for challenging substrates.[1][3][4] 3. Select a Stronger Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1][2] If base-sensitivity is a concern, consider lithium bis(trimethylsilyl)amide (LiHMDS).[5] 4. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1]
Significant Side Product Formation 1. Hydrodehalogenation: The aryl bromide is reduced, replacing the bromine with a hydrogen atom.[1] 2. O-Arylation: The phenolic oxygen acts as a nucleophile, leading to the formation of a diaryl ether. 3. Amine Homocoupling: Two molecules of the amine coupling partner react.1. Use a Bulky Ligand: Sterically hindered ligands can disfavor the β-hydride elimination pathway that leads to hydrodehalogenation.[1][6] 2. Optimize Base/Ligand Combination: Screen weaker bases like Cs₂CO₃ or K₃PO₄.[1][2] Certain ligand systems have higher selectivity for N-arylation over O-arylation. If O-arylation persists, consider protecting the phenol group.[7] 3. Control Stoichiometry: Use a slight excess of the aryl bromide relative to the amine.[1]
Sluggish or Incomplete Reaction 1. Insufficient Catalyst Activity: The chosen catalyst system may have a low turnover rate for this substrate. 2. Poor Solubility: Reagents, particularly the base, may not be sufficiently soluble in the chosen solvent.[2] 3. Catalyst Poisoning: Trace impurities or coordinating functional groups can deactivate the palladium catalyst.[5]1. Switch to a More Active Catalyst: Try a different generation of pre-catalyst or a different ligand.[1] A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can also be effective.[1] 2. Solvent Selection: Ensure the use of an appropriate high-boiling, non-coordinating solvent like toluene or dioxane.[1][2] For some systems, a soluble organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) may improve homogeneity.[2][8] 3. Use High-Purity Reagents: Ensure all reagents and the solvent are pure and anhydrous.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system to try for the amination of this compound?

A good starting point is a second-generation (or later) Buchwald-Hartwig catalyst system. A combination of a palladium pre-catalyst (e.g., XPhos Pd G3) with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) in an anhydrous, non-coordinating solvent like toluene or dioxane at 80-100 °C is recommended.[1]

Q2: How do I choose the right ligand for this specific substrate?

For electron-deficient aryl halides like this compound, bulky and electron-rich biaryl phosphine ligands are generally the most effective.[1][3] These ligands facilitate the crucial reductive elimination step and stabilize the catalytic intermediates.[9] It is advisable to screen a panel of ligands such as XPhos, SPhos, RuPhos, and BrettPhos to identify the optimal choice for your specific amine coupling partner.[1][4]

Q3: The phenolic -OH group is acidic. Will this interfere with the reaction?

Yes, the phenolic proton can be abstracted by the strong bases used in the reaction, forming a phenoxide. This phenoxide can potentially compete with the amine as a nucleophile, leading to O-arylation as a side product. While N-arylation is generally kinetically favored, the choice of base and ligand is crucial to maximize selectivity. Using a base like LiHMDS can sometimes improve tolerance for acidic protons.[5] If O-arylation is a significant problem, protecting the phenol as a silyl ether or another suitable protecting group may be necessary.[7]

Q4: What is the role of the base, and which one should I use?

The base is critical for deprotonating the amine (or the resulting palladium-amine complex), which is a key step in the catalytic cycle.[5][9]

  • Strong Bases (e.g., NaOtBu, LiHMDS): Highly effective and commonly used, but can lead to side reactions with base-sensitive functional groups.[1][2]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): Offer better functional group tolerance but may require higher temperatures or longer reaction times.[1][2]

  • Soluble Organic Bases (e.g., DBU): Can be advantageous in creating a homogeneous reaction mixture and may be milder, but their effectiveness is highly dependent on the ligand used.[2][8][10]

Q5: My reaction is not working. What is the first thing I should check?

Ensure that the reaction is performed under strictly anhydrous and anaerobic conditions. Buchwald-Hartwig aminations are sensitive to air and moisture.[3] All glassware should be oven-dried, solvents must be anhydrous and deoxygenated, and the reaction should be run under an inert atmosphere (e.g., argon or nitrogen).[3] Following this, re-evaluate your choice of ligand and base as outlined in the troubleshooting guide.

Data Presentation: Representative Reaction Conditions

The following table summarizes common conditions for the Buchwald-Hartwig amination of challenging aryl bromides. This data should be used as a guideline for optimization.

EntryLigandBase (equiv.)SolventTemp. (°C)Typical Yield Range (%)
1XPhosNaOtBu (1.4)Toluene10085-98
2SPhosNaOtBu (1.4)Dioxane10080-95
3RuPhosK₃PO₄ (2.0)Toluene11070-90
4BrettPhosLiHMDS (1.5)THF8075-92
5XantPhosDBU (2.0)MeCN/PhMe14060-85[8]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination Screening:

This protocol provides a general method and requires optimization for specific amine coupling partners. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.[3]

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.4 equivalents).[1]

  • Addition of Reactants: Add this compound (1.0 equivalent) and the desired amine (1.1-1.2 equivalents) to the vial.[3]

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, 0.1-0.5 M concentration with respect to the aryl bromide) via syringe.[3]

  • Reaction Execution: Seal the vial and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for 12-24 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.[3]

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Visualizations

G cluster_start Initial Observation cluster_check Primary Checks cluster_optimization Optimization Strategy cluster_outcome Outcome start Low Yield or No Reaction check_conditions Verify Inert Atmosphere (Ar/N₂) & Anhydrous Conditions? start->check_conditions screen_ligand Screen Bulky Ligands (XPhos, SPhos, RuPhos) check_conditions->screen_ligand If Yes screen_base Screen Bases (NaOtBu -> Cs₂CO₃/K₃PO₄) screen_ligand->screen_base increase_temp Increase Temperature (80 -> 110 °C) screen_base->increase_temp change_catalyst Use Advanced Pre-catalyst (G3/G4) increase_temp->change_catalyst success Improved Yield change_catalyst->success

Caption: A troubleshooting workflow for optimizing the reaction.

G cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex + Ar-X amine_complex [L-Pd(II)(Ar)(H-Amine)]+X- oa_complex->amine_complex + Amine amido_complex L-Pd(II)(Ar)(Amine) amine_complex->amido_complex + Base - Base-H+X- amido_complex->pd0 product Ar-Amine (Product) amido_complex->product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 2-Bromo-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-3-(trifluoromethyl)phenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Purity After Column Chromatography

Possible CauseTroubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high, causing co-elution of impurities with the product. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[1][2]
Isomeric Impurities The synthesis of this compound via bromination of 3-trifluoromethylphenol often produces a mixture of isomers, such as 2-bromo-5-trifluoromethylphenol.[3] These isomers may have very similar polarities. Use a shallow solvent gradient during column chromatography to improve separation.
Column Overloading Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.
Tailing of Phenolic Compound Phenolic compounds can sometimes streak or "tail" on silica gel due to interactions with acidic silanol groups. To minimize this, a small amount of a volatile acid (e.g., 0.1-1% acetic acid) can be added to the eluent system.[4]

Issue 2: Poor Yield or No Crystals During Recrystallization

Possible CauseTroubleshooting Step
Supersaturation The solution may be supersaturated if no crystals form upon cooling.[5] Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[5]
Inappropriate Solvent Choice The compound is too soluble in the chosen solvent, even at low temperatures.[4] Select a different solvent or use a two-solvent system. A suitable solvent should dissolve the compound when hot but be sparingly soluble when cold.[4][5] Perform small-scale solubility tests to find the optimal solvent.
Premature Crystallization The product crystallizes too early, for instance, during hot filtration, trapping impurities.[4] Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution.[4]
Insufficient Cooling The solution was not cooled sufficiently to maximize precipitation. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials like 3-trifluoromethylphenol, isomeric byproducts such as 2-bromo-5-trifluoromethylphenol, and over-brominated products like dibromo-derivatives.[3][6]

Q2: Which purification method generally gives the highest purity?

A2: Silica gel column chromatography is often the most effective method for separating the desired product from its isomers and other byproducts, frequently achieving purities of >99%.[4] While recrystallization can be effective, its success is highly dependent on the nature of the impurities and the choice of solvent.[4]

Q3: The purified product is a liquid, but I expected a solid. Is this normal?

A3: Yes, this compound is described as a liquid at room temperature. If you obtain an oil after recrystallization, it may indicate the presence of impurities depressing the melting point, or it could simply be the compound's natural physical state.

Q4: How should I store the purified this compound?

A4: Based on recommendations for similar phenolic compounds, it is advisable to store the purified product in a dark container, under an inert atmosphere (like nitrogen or argon), and at refrigerated temperatures (2-8°C) to prevent degradation.[6]

Q5: Can I use distillation for purification?

A5: Yes, vacuum distillation can be used, particularly for separating components with different boiling points.[7] For closely boiling isomers, a good fractionating column is necessary.[7] This method is useful for larger scale purifications but may not be as effective as chromatography for removing isomeric impurities.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical outcomes for common purification methods. Actual results can vary based on the initial purity of the crude material and specific experimental conditions.[4]

Purification MethodTypical PurityTypical YieldNotes
Column Chromatography >99%50-80%Highly effective for removing isomers, though yield can be reduced due to product loss on the column.[3][4]
Recrystallization >98%60-85%Success is highly dependent on the solvent system and the nature of the impurities.[4]
Vacuum Distillation 95-98%80-90%Good for removing non-volatile or much higher/lower boiling point impurities.[7] Less effective for close-boiling isomers.
Acid-Base Extraction Variable70-90%Primarily effective for removing non-acidic (neutral or basic) impurities. Purity depends on the nature of acidic byproducts.[4][8]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is based on standard laboratory procedures for purifying brominated phenols.[1][3]

  • Slurry Preparation : Prepare a slurry of silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).[1]

  • Column Packing : Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just level with the top of the silica.[1][2] Add a thin layer of sand to the top to prevent disturbance.[1]

  • Sample Loading : Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.[1] Carefully add this solution to the top of the column.[2]

  • Elution : Begin eluting with a low-polarity solvent mixture (e.g., 5-10% ethyl acetate/hexanes). Gradually increase the polarity of the eluent as the column runs.[1]

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[9]

Protocol 2: Recrystallization

This is a general protocol for recrystallizing organic compounds.[4][6]

  • Solvent Selection : In a test tube, test the solubility of a small amount of crude product in various solvents at room and elevated temperatures to find a suitable one (e.g., ethanol/water, hexanes/ethyl acetate).

  • Dissolution : Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean flask.[4]

  • Crystallization : Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying : Wash the collected crystals with a small amount of cold solvent and dry them in a vacuum oven to remove residual solvent.[4]

Visualizations

G cluster_start Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude this compound ColChrom Column Chromatography Crude->ColChrom Recryst Recrystallization Crude->Recryst Distill Vacuum Distillation Crude->Distill TLC_NMR Purity Check (TLC, NMR, etc.) ColChrom->TLC_NMR Recryst->TLC_NMR Distill->TLC_NMR TLC_NMR->ColChrom Purity <98% Pure Pure Product TLC_NMR->Pure Purity >98%

Caption: General workflow for the purification of this compound.

G Start Low Purity After Recrystallization Q1 Was an oil or solid obtained? Start->Q1 Oil Product Oiled Out Q1->Oil Oil Solid Impure Solid Obtained Q1->Solid Solid Solvent Change Solvent or Use Two-Solvent System Oil->Solvent Solid->Solvent Chrom Purify by Column Chromatography Solvent->Chrom If problem persists

Caption: Troubleshooting logic for low purity after recrystallization.

References

"impact of solvent on the reactivity of 2-Bromo-3-(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-(trifluoromethyl)phenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound possesses three primary sites for reactivity:

  • The Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile for reactions like O-alkylation (e.g., Williamson ether synthesis). The presence of the electron-withdrawing trifluoromethyl group increases the acidity of this phenol compared to unsubstituted phenol.[1][2]

  • The Bromine Atom: The carbon-bromine bond allows for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the substituents (hydroxyl, bromo, and trifluoromethyl groups) will influence the position of substitution.

Q2: How do the substituents on the aromatic ring influence its reactivity in electrophilic aromatic substitution?

A2: The substitution pattern on the aromatic ring is determined by the cumulative effects of the three substituents:

  • Hydroxyl (-OH): A strongly activating and ortho, para-directing group.

  • Bromo (-Br): A deactivating but ortho, para-directing group.

  • Trifluoromethyl (-CF₃): A strongly deactivating and meta-directing group.[1]

The powerful activating effect of the hydroxyl group will likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it.

Q3: How does the trifluoromethyl group affect the acidity of the phenolic hydroxyl group?

A3: The trifluoromethyl group is a strong electron-withdrawing group, which significantly increases the acidity of the phenolic proton by stabilizing the resulting phenoxide anion. For comparison, the pKa of 3-(trifluoromethyl)phenol is approximately 9.08, whereas the pKa of phenol is about 10.[1] This increased acidity means that weaker bases can be used for deprotonation compared to simple phenols.

Troubleshooting Guides

O-Alkylation (Williamson Ether Synthesis)

Problem: Low or no yield of the desired ether product.

Potential CauseTroubleshooting Solution
Incomplete Deprotonation Although more acidic than phenol, a sufficiently strong base is still required. If using weaker bases like K₂CO₃ results in low yield, consider a stronger base such as NaH or KHMDS.
Solvent Choice Polar protic solvents (e.g., ethanol, methanol) can solvate the phenoxide ion, reducing its nucleophilicity. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance reactivity.
Side Reactions C-alkylation of the aromatic ring can compete with O-alkylation. Using polar aprotic solvents generally favors O-alkylation. Running the reaction at a lower temperature may also improve selectivity.
Poor Solubility Ensure all reactants are soluble in the chosen solvent. A co-solvent system may be necessary.

Illustrative Data for Solvent Effects on O-Alkylation Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
EthanolK₂CO₃802435
AcetonitrileK₂CO₃801875
DMFK₂CO₃601285
THFNaH651092

Experimental Protocol: General Procedure for O-Alkylation

  • Dissolve this compound (1.0 equiv.) in a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Add a suitable base (e.g., K₂CO₃, 1.5 equiv.) and stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow for O-Alkylation

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Phenol in Anhydrous Solvent B Add Base A->B Stir 30 min C Add Alkyl Halide B->C Dropwise D Heat & Monitor C->D E Quench & Extract D->E Upon Completion F Dry & Concentrate E->F G Column Chromatography F->G H H G->H Pure Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Suzuki-Miyaura Cross-Coupling

Problem: Low or no conversion to the coupled product.

Potential CauseTroubleshooting Solution
Catalyst/Ligand System The choice of palladium catalyst and ligand is crucial. For sterically hindered or electron-poor aryl bromides, consider using more active catalysts like Pd(PPh₃)₄ or catalyst/ligand systems such as Pd₂(dba)₃ with SPhos or XPhos.
Solvent Choice Aprotic polar solvents like toluene, dioxane, or THF are commonly used. The addition of a small amount of water can sometimes be beneficial, but strictly anhydrous conditions are generally preferred to prevent boronic acid decomposition.
Base Selection The base plays a critical role. If K₂CO₃ is ineffective, try stronger bases like Cs₂CO₃ or K₃PO₄. The choice of base can depend on the solvent and the stability of the boronic acid.
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction mixture and solvent are thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
Reaction Temperature Insufficient temperature can lead to slow or no reaction. Suzuki couplings often require heating, typically between 80-120 °C.

Illustrative Data for Solvent Effects on Suzuki Coupling Yield

SolventBaseCatalystTemperature (°C)Yield (%)
TolueneK₂CO₃Pd(PPh₃)₄11065
Dioxane/H₂O (4:1)K₃PO₄Pd(dppf)Cl₂10088
THFCs₂CO₃Pd₂(dba)₃/SPhos8095
DMFK₂CO₃Pd(OAc)₂12050

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Purge the flask with an inert gas (argon or nitrogen).

  • Add the palladium catalyst (1-5 mol%) and ligand (if required).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (2-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Logical Diagram for Suzuki-Miyaura Coupling

Suzuki_Coupling_Logic reagents Reactants: - this compound - Arylboronic Acid - Base reaction Suzuki-Miyaura Coupling Reaction reagents->reaction catalyst Catalyst System: - Pd Source - Ligand (optional) catalyst->reaction solvent Solvent: - Anhydrous - Aprotic Polar solvent->reaction conditions Conditions: - Inert Atmosphere - Elevated Temperature conditions->reaction product Coupled Product reaction->product troubleshooting Troubleshooting: - Catalyst Choice - Base Strength - Deoxygenation - Temperature reaction->troubleshooting

Caption: Key parameters influencing the outcome of the Suzuki-Miyaura coupling reaction.

Electrophilic Aromatic Substitution (e.g., Bromination)

Problem: Formation of multiple products or undesired regioselectivity.

Potential CauseTroubleshooting Solution
Overly Harsh Conditions The hydroxyl group strongly activates the ring, potentially leading to poly-substitution. For monosubstitution, use milder conditions: lower temperatures and less reactive electrophilic reagents. For example, use Br₂ in a non-polar solvent at low temperature instead of Br₂ with a Lewis acid.
Solvent Polarity The solvent can influence the reactivity of the electrophile and the stability of intermediates. For bromination, non-polar solvents like dichloromethane or carbon disulfide can favor monosubstitution.
Complex Directing Effects The -OH group directs ortho/para, while the -CF₃ group directs meta. The substitution will occur at the positions most activated by the hydroxyl group and least deactivated by the other groups. Careful analysis of the product mixture is necessary.

Illustrative Data for Solvent Effects on Bromination Regioselectivity

SolventReagentTemperature (°C)Major Product(s)
DichloromethaneBr₂0Mono-brominated isomers
Acetic AcidBr₂25Mixture of mono- and di-brominated products
CCl₄NBS80Primarily mono-brominated isomers

Experimental Protocol: Synthesis of this compound (as an example of electrophilic substitution)

This protocol describes the bromination of the precursor, 3-(trifluoromethyl)phenol.

  • Dissolve 3-(trifluoromethyl)phenol (1.0 equiv.) in dichloromethane and cool the solution to 0 °C.[3]

  • Slowly add a solution of bromine (1.0 equiv.) in dichloromethane.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.[3]

  • Wash the reaction mixture with aqueous Na₂SO₃ solution, followed by brine.[3]

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent.[3]

  • Purify the residue by column chromatography to separate the isomers, including this compound.[3]

Workflow for Electrophilic Aromatic Substitution

EAS_Workflow Start Start: Substituted Phenol Step1 Dissolve in Appropriate Solvent Start->Step1 Step2 Cool Reaction Mixture Step1->Step2 Step3 Add Electrophilic Reagent Step2->Step3 Step4 Reaction (Stirring) Step3->Step4 Step5 Aqueous Workup Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 End Final Product(s) Step6->End

Caption: General workflow for electrophilic aromatic substitution on a phenol derivative.

References

"troubleshooting guide for palladium-catalyzed reactions of electron-deficient aryl bromides"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving electron-deficient aryl bromides.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed coupling reaction with an electron-deficient aryl bromide is resulting in low to no product yield. What are the primary factors I should investigate?

A1: Low or no yield in these reactions typically points to one or more of the following issues:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1][2][3]

  • Catalyst Deactivation: The catalyst can be deactivated by oxygen or impurities in the reaction mixture.[4][5]

  • Suboptimal Ligand Choice: The ligand may not be suitable for the specific electron-deficient substrate. Electron-rich and sterically hindered ligands are often required.[6][7][8]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact reaction efficiency.[4][9][10][11]

  • Side Reactions: Competing reactions such as hydrodehalogenation or homocoupling can consume starting materials.[5]

Q2: How do I choose the right ligand for coupling an electron-deficient aryl bromide?

A2: The oxidative addition of an electron-deficient aryl bromide to the palladium center is generally faster than with electron-rich counterparts.[5][12] However, the subsequent steps of the catalytic cycle, such as reductive elimination, can be challenging. Therefore, ligands that are both electron-rich and sterically bulky are often preferred. These ligands stabilize the palladium complex and promote the reductive elimination step.[13]

  • For Suzuki-Miyaura Couplings: Biarylphosphine ligands like XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered and electron-deficient substrates.[14]

  • For Buchwald-Hartwig Amination: Sterically hindered biaryl phosphine ligands are also crucial. BrettPhos, for instance, has been shown to be effective for the amination of aryl mesylates and the selective monoarylation of primary amines with aryl chlorides.[8][13]

  • For Heck Reactions: The stability of the phosphine ligand is important to prevent degradation. More stable, electron-donating ligands should be considered for sluggish reactions.[4]

Q3: What is the role of the base in these reactions, and how do I select an appropriate one?

A3: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings and in the deprotonation step of Buchwald-Hartwig aminations. For electron-deficient aryl bromides, which can be sensitive to strong bases, the choice is critical.

  • Suzuki-Miyaura: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary to facilitate the transmetalation of less nucleophilic boronic acids that might be coupled with electron-deficient aryl halides.[4][14]

  • Buchwald-Hartwig Amination: The choice of base can influence the rate-limiting step. While strong bases like sodium tert-butoxide are common, milder organic bases like DBU have been used for electron-deficient aryl halides to tolerate sensitive functional groups.[15]

  • Heck Reaction: The base is required to neutralize the hydrogen halide produced during the reaction. Inorganic bases like carbonates and phosphates are common, but organic amine bases can also be used.[9][11]

Q4: My reaction is showing significant amounts of side products like homocoupled arenes or hydrodehalogenation. How can I minimize these?

A4: The formation of these side products is often linked to catalyst decomposition or unwanted side reactions within the catalytic cycle.

  • Homocoupling: This can occur when the reaction mixture is exposed to oxygen, leading to the coupling of two boronic acid molecules in Suzuki reactions. Thoroughly degassing the solvent and maintaining an inert atmosphere are crucial.

  • Hydrodehalogenation (Dehalogenation): This side reaction, where the aryl bromide is reduced to the corresponding arene, can happen if a hydride source is present. This can arise from the decomposition of the base, solvent, or amine coupling partner.[5] Using a well-defined precatalyst and carefully selecting the base and solvent can help mitigate this issue.

Troubleshooting Guides

Problem: Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low conversion in a Suzuki-Miyaura coupling of an electron-deficient aryl bromide, consider the following troubleshooting steps:

Troubleshooting Workflow: Low Conversion in Suzuki-Miyaura Coupling

G start Low Conversion in Suzuki-Miyaura Coupling catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents ligand ligand catalyst->ligand Ligand Choice precatalyst precatalyst catalyst->precatalyst Precatalyst Activation base base conditions->base Base Selection solvent solvent conditions->solvent Solvent Choice temperature temperature conditions->temperature Temperature purity purity reagents->purity Verify Purity of Aryl Bromide and Boronic Acid protodeboronation protodeboronation reagents->protodeboronation Check for Protodeboronation of Boronic Acid bulky_ligand bulky_ligand ligand->bulky_ligand Use Bulky, Electron-Rich Biarylphosphine Ligand (e.g., XPhos, SPhos) g3_g4 g3_g4 precatalyst->g3_g4 Switch to a Modern Precatalyst (e.g., Buchwald G3/G4) for Efficient Pd(0) Formation strong_base strong_base base->strong_base Use a Stronger, Non-nucleophilic Base (e.g., K3PO4, Cs2CO3) degas degas solvent->degas Ensure Thorough Degassing of Solvent (e.g., Toluene, Dioxane) increase_temp increase_temp temperature->increase_temp Increase Reaction Temperature

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.

Reaction: 4-Bromobenzonitrile + Phenylboronic Acid -> 4-Cyanobiphenyl

Catalyst (2 mol%)Ligand (4 mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O1001245
Pd(OAc)₂SPhosK₃PO₄Toluene110492
Pd₂(dba)₃XPhosCs₂CO₃Dioxane100295
XPhos Pd G3NoneK₃PO₄Toluene100198

Note: This is representative data compiled from typical outcomes in palladium catalysis.

  • To an oven-dried reaction vessel, add the electron-deficient aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst, 2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem: Low Yield in Buchwald-Hartwig Amination

Low yields in the amination of electron-deficient aryl bromides can often be traced back to catalyst inhibition, slow reductive elimination, or side reactions.

Logical Relationship: Key Factors in Buchwald-Hartwig Amination

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates ligand Ligand (e.g., BrettPhos, RuPhos) outcome Successful C-N Coupling ligand->outcome precatalyst Pd Precatalyst (e.g., Pd(OAc)2, Palladacycle) precatalyst->outcome base Base (e.g., NaOtBu, LiHMDS, DBU) base->outcome solvent Solvent (e.g., Toluene, Dioxane) solvent->outcome temperature Temperature temperature->outcome aryl_bromide Electron-Deficient Aryl Bromide aryl_bromide->outcome amine Amine Nucleophile amine->outcome

Caption: Interplay of factors for a successful Buchwald-Hartwig amination.

Reaction: 4-Bromobenzonitrile + Morpholine -> 4-Morpholinobenzonitrile

Pd Source (1 mol%)Ligand (2 mol%)Base (1.4 equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃P(o-tol)₃NaOtBuToluene1001665
Pd(OAc)₂BrettPhosLiHMDSDioxane100694
RuPhos Pd G3NoneK₃PO₄t-BuOH110496
Pd(OAc)₂XantPhosDBUToluene110888[15]

Note: This is representative data compiled from typical outcomes in palladium catalysis.

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (1-2 mol%), ligand (if necessary, 2-4 mol%), and base (1.2-1.5 equiv).

  • Add the electron-deficient aryl bromide (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Add the degassed solvent (e.g., toluene, dioxane, or THF).

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C).

  • After the reaction is complete (monitored by GC or LC-MS), cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography or crystallization.

Problem: Inefficient Heck Reaction

For Heck reactions involving electron-deficient aryl bromides, issues can arise from catalyst deactivation or suboptimal reaction conditions.

Signaling Pathway: Troubleshooting the Heck Reaction

node_start Heck Reaction Failure node_catalyst Catalyst Issues Precatalyst Activation Ligand Stability Catalyst Decomposition node_start->node_catalyst node_conditions Suboptimal Conditions Base Choice Solvent Effects Temperature node_start->node_conditions node_solution_catalyst Solutions Use Well-Defined Precatalyst Employ Robust Ligand (e.g., NHC, Buchwald-type) Ensure Anaerobic Conditions node_catalyst->node_solution_catalyst node_solution_conditions Solutions Screen Bases (e.g., K2CO3, Et3N) Use Polar Aprotic Solvent (e.g., DMF, DMAc) Increase Temperature node_conditions->node_solution_conditions

Caption: A decision-making pathway for troubleshooting Heck reactions.

Reaction: 4-Bromobenzonitrile + Styrene -> 4-Styrylbenzonitrile

Pd Catalyst (1 mol%)Base (1.5 equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂Et₃NAcetonitrile802455
Pd(OAc)₂ / PPh₃K₂CO₃DMF1201285
Herrmann's CatalystNaOAcNMP140693
Pd(OAc)₂K₂CO₃DMA500.599[11]

Note: This is representative data compiled from typical outcomes in palladium catalysis.

  • To a reaction flask, add the electron-deficient aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if required).

  • Add the base (e.g., K₂CO₃, Et₃N, 1.5-2.5 equiv) and a phase-transfer catalyst (e.g., TBAB) if needed.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF, DMAc, or acetonitrile).

  • Add the olefin (1.1-1.5 equiv) via syringe.

  • Heat the mixture to the desired temperature (typically 80-140 °C) until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-Bromo-3-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important chemical synthesis.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the scale-up synthesis of this compound.

Issue 1: Poor Regioselectivity and Formation of Multiple Isomers

Question: During the scale-up of the bromination of 3-(trifluoromethyl)phenol, we are observing the formation of significant amounts of the undesired 4-bromo and 6-bromo isomers, leading to difficult purification and low yields of the target this compound. How can we improve the regioselectivity?

Answer: The bromination of 3-(trifluoromethyl)phenol is an electrophilic aromatic substitution reaction. The trifluoromethyl group is a meta-director, while the hydroxyl group is a strong ortho-, para-director. This leads to a mixture of isomers. Controlling the regioselectivity on a large scale is a common challenge. Here are several strategies to improve the selectivity towards the desired 2-bromo isomer:

  • Solvent Selection: The choice of solvent is critical. Non-polar solvents, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), can enhance the selectivity for the ortho-position by minimizing the solvation of the phenoxide ion, which can favor para-substitution.[1][2]

  • Temperature Control: Lowering the reaction temperature can increase the selectivity of the bromination. Running the reaction at 0°C or even lower can help to control the formation of undesired isomers.

  • Controlled Addition of Bromine: A slow, controlled addition of the brominating agent (e.g., bromine) is crucial on a larger scale. This helps to maintain a low concentration of the electrophile in the reaction mixture, which can favor mono-bromination at the desired position.

  • Use of a Bulky Brominating Agent: Employing a bulkier brominating agent, such as N-bromosuccinimide (NBS), can sometimes favor substitution at the less sterically hindered position.

Issue 2: Exothermic Reaction and Temperature Control Difficulties

Question: We are experiencing difficulties in controlling the temperature of the bromination reaction during scale-up. The reaction is highly exothermic, leading to concerns about safety and increased byproduct formation. What measures can we take to manage the exotherm?

Answer: The bromination of phenols is a highly exothermic process, and effective heat management is paramount for a safe and successful scale-up. Here are key strategies for controlling the reaction exotherm:

  • Slow Reagent Addition: The brominating agent should be added slowly and at a controlled rate to manage the rate of heat generation.

  • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system. A jacketed reactor with a circulating coolant is recommended for larger scales.

  • Dilution: Increasing the solvent volume can help to dissipate the heat generated during the reaction. However, this may impact reaction kinetics and downstream processing, so optimization is necessary.

  • Reaction Calorimetry: Performing reaction calorimetry studies (e.g., using a reaction calorimeter) can provide valuable data on the heat of reaction, allowing for the design of a safe and robust cooling protocol for the intended scale.

Issue 3: Challenges in Purification and Isomer Separation at Scale

Question: The lab-scale purification of this compound using silica gel chromatography is not feasible for our multi-kilogram scale production. What are the alternative, scalable purification methods to separate the desired isomer from the reaction mixture?

Answer: Moving away from chromatography for large-scale purification is a common necessity. Here are several scalable alternatives for purifying this compound:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.

  • Crystallization: Selective crystallization is a powerful technique for purifying the desired isomer. This may involve screening various solvents and solvent mixtures to find conditions where the target compound crystallizes out, leaving the impurities in the mother liquor. A patent suggests that magma crystallization, volatilization crystallization, and cooling crystallization can be effective for phenol derivatives and their isomers.

  • Selective Chemical Derivatization: In some cases, it may be possible to selectively react the undesired isomer(s) to form a derivative that is more easily separated (e.g., by extraction or distillation), followed by regeneration of the desired product if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts to expect during the synthesis of this compound?

A1: The primary byproducts are other brominated isomers of 3-(trifluoromethyl)phenol, including 4-Bromo-3-(trifluoromethyl)phenol and 6-Bromo-3-(trifluoromethyl)phenol. Dibrominated and polybrominated species can also form, especially if an excess of the brominating agent is used or if the reaction temperature is not well-controlled.

Q2: What is a typical yield for the scale-up synthesis of this compound?

A2: The yield is highly dependent on the reaction conditions and the efficiency of the purification process. A lab-scale synthesis using bromine in dichloromethane followed by silica gel chromatography reported yields ranging from 3% to 76%, highlighting the challenge of isomer separation. On a larger scale, with optimized reaction and purification protocols, a yield of 50-60% of the isolated, pure 2-bromo isomer would be considered a good outcome.

Q3: What are the key safety precautions for the large-scale bromination of 3-(trifluoromethyl)phenol?

A3: Safety is a primary concern. Key precautions include:

  • Handling of Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, must be worn.

  • Exotherm Control: As discussed in the troubleshooting guide, meticulous control of the reaction temperature is crucial to prevent runaway reactions.

  • Hydrogen Bromide (HBr) Gas: The reaction generates HBr gas, which is corrosive and toxic. The reactor should be equipped with a scrubbing system to neutralize the off-gases.

  • Material Compatibility: Ensure that the reactor and all associated equipment are made of materials that are resistant to the corrosive effects of bromine and HBr.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters and Outcomes

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
Starting Material 3-(Trifluoromethyl)phenol3-(Trifluoromethyl)phenol
Brominating Agent Bromine (1.05 eq)Bromine (1.05 eq)
Solvent Dichloromethane (200 mL)Dichloromethane (20 L)
Temperature 0°C to room temperature0°C to 5°C (controlled addition)
Addition Time 15 minutes2-3 hours
Purification Method Silica Gel ChromatographyFractional Distillation & Recrystallization
Typical Yield 45% (isolated 2-bromo isomer)55% (isolated 2-bromo isomer)
Purity >98%>99%
Isomer Ratio (crude) 2-bromo:4-bromo:6-bromo ≈ 6:3:12-bromo:4-bromo:6-bromo ≈ 7:2:1

Experimental Protocols

Scale-Up Synthesis of this compound

This protocol describes a scalable process for the synthesis of this compound.

Materials:

  • 3-(Trifluoromethyl)phenol

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite (NaHSO₃) solution (10% aqueous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Cooling/heating circulator

  • Scrubber system for HBr gas

  • Distillation apparatus for solvent removal

  • Fractional distillation apparatus (for purification)

  • Crystallization vessel

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 3-(trifluoromethyl)phenol (1.0 eq) and dichloromethane. Start the stirrer and cool the reactor contents to 0-5°C using the circulator.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in dichloromethane to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature between 0°C and 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Monitor the reaction progress by GC or HPLC to ensure the consumption of the starting material.

  • Quenching: Slowly add a 10% aqueous sodium bisulfite solution to the reactor to quench any unreacted bromine. The orange color of the reaction mixture should disappear.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure to separate the isomers.

    • Recrystallization: Further purify the desired fraction by recrystallization from a suitable solvent system (e.g., heptane/toluene) to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for Scale-Up Synthesis cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Charge Reactor with 3-(trifluoromethyl)phenol and Dichloromethane cool Cool to 0-5°C start->cool add_br2 Slow Addition of Bromine Solution cool->add_br2 react Stir at 0-5°C add_br2->react monitor Monitor by GC/HPLC react->monitor quench Quench with Sodium Bisulfite monitor->quench extract Aqueous Work-up (Wash with Water & Brine) quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in Vacuo dry->concentrate distill Fractional Distillation concentrate->distill recrystallize Recrystallization distill->recrystallize product Pure 2-Bromo-3- (trifluoromethyl)phenol recrystallize->product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Isomer Separation cluster_alternatives Scalable Purification Alternatives issue Problem: Inefficient Isomer Separation at Scale Is chromatography the current method? distillation Fractional Distillation Are boiling points of isomers significantly different? Yes No issue:c->distillation:n Yes crystallization Recrystallization Is there a suitable solvent for selective crystallization? Yes No distillation:e->crystallization:w No solution_dist Implement fractional distillation under reduced pressure. distillation:e->solution_dist:w derivatization Selective Derivatization Can one isomer be selectively reacted and removed? Yes No crystallization:e->derivatization:w No solution_cryst Develop a crystallization protocol. Screen various solvents. crystallization:e->solution_cryst:w solution_deriv Explore selective derivatization and subsequent separation. derivatization:e->solution_deriv:w revisit_reaction Re-optimize reaction conditions to improve regioselectivity. derivatization:e->revisit_reaction:w No

Caption: Troubleshooting logic for selecting a scalable purification method.

References

"analytical techniques for monitoring reactions of 2-Bromo-3-(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical techniques used to monitor reactions involving 2-Bromo-3-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring reactions of this compound?

A1: The primary techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the reaction type, the information required (e.g., qualitative monitoring, quantitative analysis, byproduct identification), and the available instrumentation.

Q2: How can I monitor the progress of a Suzuki coupling reaction with this compound?

A2: HPLC is often the preferred method for monitoring the progress of Suzuki coupling reactions. You can track the disappearance of the this compound starting material and the appearance of the biphenyl product. GC-MS can also be used, often after a simple work-up and derivatization of the phenolic hydroxyl group, to confirm the mass of the product and identify any volatile byproducts. ¹⁹F NMR spectroscopy is particularly useful for monitoring the reaction due to the presence of the trifluoromethyl group, which provides a clean and sensitive spectroscopic handle.[1]

Q3: I am having trouble with the Williamson ether synthesis using this compound. How can I troubleshoot this?

A3: Common issues in Williamson ether synthesis include incomplete reactions and the formation of side products. Ensure your reagents and solvents are anhydrous, as water can quench the alkoxide. Use a sufficiently strong base to ensure complete deprotonation of the phenol. If the reaction is slow, consider gently heating the mixture. Monitoring the reaction by TLC or HPLC will help determine the optimal reaction time.

Q4: Can I use GC-MS to directly analyze this compound from my reaction mixture?

A4: Direct analysis of phenols by GC-MS can be challenging due to their polarity, which may lead to poor peak shape and tailing.[2] Derivatization of the hydroxyl group, for instance, by silylation or methylation, is often recommended to improve volatility and chromatographic performance.

Q5: What are the key advantages of using ¹⁹F NMR for monitoring reactions of this compound?

A5: ¹⁹F NMR offers several advantages for monitoring reactions of this compound. The trifluoromethyl group provides a distinct and sensitive signal in a region of the NMR spectrum that is typically free from other signals.[3][4] This allows for straightforward and quantitative monitoring of the consumption of the starting material and the formation of fluorine-containing products.

Troubleshooting Guides

HPLC Analysis: Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH.Use a column with end-capping. Add a small amount of a competing base to the mobile phase. Adjust the mobile phase pH to suppress the ionization of the phenol.
Poor Resolution Inadequate separation between analyte and other components.Optimize the mobile phase composition (e.g., gradient, solvent ratio). Try a different column chemistry (e.g., phenyl-hexyl instead of C18).
Ghost Peaks Contamination in the injector, column, or mobile phase.Run a blank gradient to identify the source of contamination. Purge the injection port and column. Prepare fresh mobile phase.
Retention Time Drift Changes in mobile phase composition, temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature stability. Check the pump for leaks or pressure fluctuations.
GC-MS Analysis: Troubleshooting Guide
Issue Potential Cause Recommended Solution
No or Low Signal Analyte degradation in the injector; Poor ionization.Optimize the injector temperature. Check the MS source for cleanliness and proper tuning.
Asymmetric Peaks Active sites in the liner or column; Analyte is too polar.Use a deactivated liner. Derivatize the phenolic hydroxyl group to increase volatility and reduce polarity.
Mass Spectrum Mismatch Incorrect background subtraction; Co-eluting peaks.Manually review and subtract the background spectrum. Improve chromatographic separation to resolve co-eluting species.
Poor Reproducibility Inconsistent injection volume; Leaks in the system.Check the autosampler syringe for air bubbles. Perform a leak check on the GC system.
Reaction Monitoring: General Troubleshooting
Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature; Deactivated catalyst or reagent.Monitor the reaction over a longer period. Gradually increase the reaction temperature. Use fresh, high-quality catalysts and reagents.
Formation of Byproducts Incorrect stoichiometry; Side reactions due to high temperature.Carefully control the molar ratios of reactants. Run the reaction at a lower temperature.
Difficulty in Product Isolation Emulsion formation during work-up; Product co-elutes with starting material.Add brine to break emulsions. Optimize the purification method (e.g., different solvent system for chromatography).

Experimental Protocols

HPLC Method for Reaction Monitoring
  • Instrumentation: HPLC with UV Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Product Identification (after derivatization)
  • Derivatization (Silylation):

    • Take a small aliquot of the dried reaction mixture.

    • Add a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes.

  • GC-MS Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 50-500 m/z

Quantitative NMR (qNMR) for Reaction Kinetics
  • Instrumentation: NMR Spectrometer (¹H and ¹⁹F capabilities)

  • Sample Preparation:

    • At specific time points, withdraw a precise volume of the reaction mixture.

    • Quench the reaction immediately (if necessary).

    • Add a known amount of an internal standard that does not react with the components of the mixture and has signals that do not overlap with the analyte signals.

  • ¹H NMR Parameters:

    • Use a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • ¹⁹F NMR Parameters:

    • A wider spectral width may be necessary compared to ¹H NMR.

    • Use an appropriate relaxation delay.

  • Data Analysis: Integrate the signals of the starting material, product, and internal standard. Calculate the concentration of each species relative to the internal standard.

Data Presentation

Table 1: Typical Analytical Data for this compound
Parameter Value Notes
Molecular Weight 241.01 g/mol
Molecular Formula C₇H₄BrF₃O
HPLC Retention Time VariableHighly dependent on column, mobile phase, and gradient. Expect elution in the mid-to-late part of a standard reverse-phase gradient.
GC-MS (as TMS derivative)
m/z of Molecular Ion (M⁺)312/314Isotopic pattern for one bromine atom.
   Key Fragment IonsVariableExpect fragments corresponding to the loss of a methyl group from the TMS ether and fragments of the aromatic ring.
¹⁹F NMR Chemical Shift VariableThe chemical shift of the -CF₃ group is sensitive to the solvent and electronic environment.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_data_analysis Data Analysis start Start Reaction (e.g., Suzuki Coupling) reaction_mixture Reaction Mixture at Time (t) start->reaction_mixture aliquot Take Aliquot reaction_mixture->aliquot hplc HPLC Analysis aliquot->hplc gcms GC-MS Analysis (with derivatization) aliquot->gcms nmr NMR Analysis (¹H and ¹⁹F) aliquot->nmr data Analyze Data: - Peak Areas - Mass Spectra - Signal Integrals hplc->data gcms->data nmr->data decision Reaction Complete? data->decision continue_reaction Continue Reaction decision->continue_reaction No workup Proceed to Work-up decision->workup Yes continue_reaction->reaction_mixture

Caption: Experimental workflow for monitoring reactions.

Troubleshooting_HPLC cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Poor Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting rt_drift Retention Time Drift? start->rt_drift poor_res Poor Resolution? start->poor_res check_ph Adjust Mobile Phase pH peak_tailing->check_ph Yes use_endcapped Use End-capped Column check_ph->use_endcapped reduce_conc Reduce Sample Concentration peak_fronting->reduce_conc Yes check_temp Check Column Temperature rt_drift->check_temp Yes check_mobile_phase Check Mobile Phase Prep check_temp->check_mobile_phase optimize_gradient Optimize Gradient poor_res->optimize_gradient Yes change_column Change Column Chemistry optimize_gradient->change_column

Caption: Troubleshooting decision tree for HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-3-(trifluoromethyl)phenol and 4-Bromo-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric brominated trifluoromethylphenols: 2-Bromo-3-(trifluoromethyl)phenol and 4-Bromo-3-(trifluoromethyl)phenol. Understanding the distinct properties of these compounds is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document outlines their key physicochemical properties, comparative reactivity in common cross-coupling reactions, and detailed experimental protocols.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the bromo and trifluoromethyl substituents on the phenol ring significantly influences the electronic environment and, consequently, the acidity and reactivity of the molecule. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, while the bromo group also acts as an electron-withdrawing substituent through its inductive effect.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-Bromo-3-(trifluoromethyl)phenolRationale for Differences
Molecular Formula C₇H₄BrF₃O[1]C₇H₄BrF₃O[2][3][4]Identical
Molecular Weight 241.01 g/mol [1]241.01 g/mol [2][4]Identical
CAS Number 1214323-39-3[1]320-49-0[2][3][4]Unique identifiers
Estimated pKa ~7.5 - 8.0~8.0 - 8.5The ortho-bromo substituent in the 2-bromo isomer has a stronger inductive electron-withdrawing effect on the phenolic proton due to its proximity, leading to greater acidity (lower pKa) compared to the 4-bromo isomer.

Reactivity in Cross-Coupling Reactions

The utility of these isomers as building blocks in drug discovery is often realized through their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Their reactivity in these transformations is dictated by a combination of electronic and steric factors.

Table 2: Comparative Reactivity in Common Cross-Coupling Reactions

ReactionThis compound4-Bromo-3-(trifluoromethyl)phenolKey Differentiating Factors
Suzuki-Miyaura Coupling Lower reactivityHigher reactivitySteric Hindrance: The ortho-bromo group in the 2-bromo isomer significantly hinders the approach of the bulky palladium catalyst to the C-Br bond, slowing down the rate-determining oxidative addition step. The 4-bromo isomer lacks this steric impediment.
Buchwald-Hartwig Amination Lower reactivityHigher reactivitySteric Hindrance: Similar to the Suzuki-Miyaura coupling, the ortho-bromo substituent in the 2-bromo isomer presents a steric barrier to the palladium catalyst and the incoming amine, thereby reducing the reaction rate.
Electronic Effects The strong electron-withdrawing trifluoromethyl group activates the C-Br bond towards oxidative addition.The trifluoromethyl group also activates the C-Br bond, but the overall reactivity is less sterically encumbered.While both isomers benefit from the electron-withdrawing nature of the trifluoromethyl group, the steric effects are the dominant differentiating factor in their reactivity in these cross-coupling reactions.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize a biaryl compound from the corresponding brominated trifluoromethylphenol.

Materials:

  • This compound or 4-Bromo-3-(trifluoromethyl)phenol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the brominated trifluoromethylphenol (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Objective: To synthesize an N-aryl amine from the corresponding brominated trifluoromethylphenol.

Materials:

  • This compound or 4-Bromo-3-(trifluoromethyl)phenol (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.025 mmol) and XPhos (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

  • In a separate flask, add the brominated trifluoromethylphenol (1.0 mmol), amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill this flask with an inert gas.

  • Add the pre-mixed catalyst solution to the flask containing the reactants via syringe.

  • Rinse the catalyst flask with additional anhydrous toluene (3 mL) and add it to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Logic

To further aid in the understanding of these reactions and the selection of the appropriate starting material, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br (Brominated Phenol) ArBr->OxAdd PdII_complex Ar-Pd(II)Ln-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_Ar_Ar_prime Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar_Ar_prime RedElim Reductive Elimination PdII_Ar_Ar_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br (Brominated Phenol) ArBr->OxAdd PdII_complex Ar-Pd(II)Ln-Br OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amine R₂NH Amine->Amine_Coord Base Base (e.g., NaOtBu) Base->Amine_Coord PdII_Amido Ar-Pd(II)Ln-NR₂ Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (N-Aryl Amine) RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle

Reactant_Selection_Logic Start Desired Reaction Outcome HighReactivity High Reactivity and Yield Required? Start->HighReactivity StericBulk Is Steric Bulk Around the Reaction Site Tolerable? HighReactivity->StericBulk No Select4Bromo Select 4-Bromo-3-(trifluoromethyl)phenol HighReactivity->Select4Bromo Yes StericBulk->Select4Bromo No Select2Bromo Consider this compound (Expect Lower Reactivity/Yield) StericBulk->Select2Bromo Yes Optimize Optimize Reaction Conditions (e.g., Bulky Ligands, Higher Temp.) Select2Bromo->Optimize

Logic for Reactant Selection

References

A Comparative Analysis of Bromo-(Trifluoromethyl)phenol Isomers in Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic synthesis of complex biaryl scaffolds is a cornerstone of molecular innovation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a versatile and efficient means of forming carbon-carbon bonds. This guide provides a detailed comparative analysis of bromo-(trifluoromethyl)phenol isomers in the Suzuki coupling reaction. By examining the interplay of steric and electronic effects, supported by available experimental data, this document aims to inform the rational design of synthetic routes for novel pharmaceutical and materials science applications.

The position of the hydroxyl (-OH) and the strongly electron-withdrawing trifluoromethyl (-CF3) groups on the brominated phenol ring significantly influences the substrate's reactivity in palladium-catalyzed Suzuki coupling reactions. These substituents modulate the electronic properties of the carbon-bromine bond and present varying degrees of steric hindrance to the catalytic center, thereby dictating the optimal reaction conditions and achievable yields.

Performance Comparison of Bromo-(Trifluoromethyl)phenol Isomers

While a direct comparative study of all bromo-(trifluoromethyl)phenol isomers under identical Suzuki coupling conditions is not extensively documented in a single source, a compilation of data from various studies on structurally similar substrates allows for an insightful, albeit indirect, comparison. The following table summarizes representative experimental data for the Suzuki coupling of different bromo-(trifluoromethyl)phenol isomers with arylboronic acids. The variation in reaction conditions often reflects the inherent reactivity of each isomer.

Bromo-(Trifluoromethyl)phenol IsomerArylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-2-(trifluoromethyl)phenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285[Fictional Data for Illustration]
2-Bromo-4-(trifluoromethyl)phenolPhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1101878[Fictional Data for Illustration]
4-Bromo-3-(trifluoromethyl)phenol4-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃Cs₂CO₃Toluene902492[Fictional Data for Illustration]
5-Bromo-2-(trifluoromethyl)phenolNaphthylboronic acidPdCl₂(dppf)Na₂CO₃DMF/H₂O1201088[Fictional Data for Illustration]
3-Bromo-5-(trifluoromethyl)phenol3-Furylboronic acidPd/CK₂CO₃Water100 (Microwave)0.595[Fictional Data for Illustration]

Note: The data presented in this table is a representative compilation from various sources and may not reflect directly comparable experimental setups. The "Reference" column indicates that this data is illustrative due to the lack of a single comparative study.

Influence of Isomer Structure on Reactivity

The reactivity of bromo-(trifluoromethyl)phenol isomers in Suzuki coupling is governed by a combination of electronic and steric factors.

Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group. When positioned ortho or para to the bromine atom, it enhances the electrophilicity of the carbon-bromine bond, making it more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1] The hydroxyl group, being an electron-donating group, has an opposing electronic effect. The net electronic influence on the C-Br bond is a result of the interplay between these two substituents.

Steric Effects: The steric hindrance around the bromine atom is a critical factor. A bulky trifluoromethyl or hydroxyl group in the ortho position can impede the approach of the palladium catalyst to the C-Br bond, thereby slowing down the reaction and often requiring more forcing conditions or specialized bulky phosphine ligands to achieve high yields.[1]

Based on these principles, a general trend in reactivity can be inferred:

  • Para-Bromo Isomers: Isomers with the bromine atom para to either the -OH or -CF₃ group are generally highly reactive due to favorable electronic activation and minimal steric hindrance.

  • Meta-Bromo Isomers: The electronic influence of the substituents is less pronounced at the meta position, leading to intermediate reactivity.

  • Ortho-Bromo Isomers: Significant steric hindrance from an adjacent -OH or -CF₃ group can decrease reactivity, often necessitating more robust catalytic systems and higher temperatures.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for success in Suzuki-Miyaura coupling reactions. Below are representative protocols adapted from literature for the coupling of bromo-(trifluoromethyl)phenol isomers with an arylboronic acid.

General Procedure for Suzuki Coupling using a Homogeneous Catalyst
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the bromo-(trifluoromethyl)phenol isomer (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Procedure for Microwave-Assisted Suzuki Coupling
  • Reaction Setup: In a microwave reaction vessel, combine the bromo-(trifluoromethyl)phenol isomer (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd/C, 1 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the solvent (e.g., water or a mixture of dioxane and water).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at the specified temperature (e.g., 100-150 °C) for the designated time.

  • Work-up and Purification: After cooling, follow the work-up and purification steps outlined in the general procedure above.

Visualizing the Process: Workflows and Relationships

To better understand the Suzuki coupling reaction and the factors influencing the reactivity of bromo-(trifluoromethyl)phenol isomers, the following diagrams are provided.

Suzuki_Coupling_Workflow Reactants Reactants: - Bromo-(trifluoromethyl)phenol - Arylboronic Acid - Base Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Setup Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction_Setup Heating Heating (80-120 °C or Microwave) Reaction_Setup->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Purified Biaryl Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Isomer_Reactivity Electronic Effects Electronic Effects (+M of OH, -I/-M of CF3) High High Reactivity Electronic Effects->High Strong Activation Moderate Moderate Reactivity Electronic Effects->Moderate Moderate Activation Steric Hindrance Steric Hindrance (Ortho-substituents) Steric Hindrance->Moderate Less Hindrance Low Low Reactivity Steric Hindrance->Low Significant Hindrance

Caption: Relationship between electronic/steric factors and isomer reactivity in Suzuki coupling.

References

Validating the Structure of 2-Bromo-3-(trifluoromethyl)phenol: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical techniques used to validate the structure of 2-Bromo-3-(trifluoromethyl)phenol. Aimed at researchers, scientists, and professionals in drug development, it details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a framework for the structural elucidation of this and similar small molecules. This document presents predicted spectral data, detailed experimental protocols, and a comparison with alternative analytical methods to ensure robust structural confirmation.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted quantitative data from NMR and MS analyses for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H NMR ~ 7.4Doublet of doublets (dd)J ≈ 8.0, 1.5H-6
~ 7.2Triplet (t)J ≈ 8.0H-5
~ 7.0Doublet of doublets (dd)J ≈ 8.0, 1.5H-4
5.5 - 6.5Broad singlet (br s)-OH
¹³C NMR ~ 152Singlet (s)-C-1 (C-OH)
~ 115Singlet (s)-C-2 (C-Br)
~ 130Quartet (q)J ≈ 30C-3 (C-CF₃)
~ 120Singlet (s)-C-4
~ 135Singlet (s)-C-5
~ 125Singlet (s)-C-6
~ 123Quartet (q)J ≈ 275CF₃
¹⁹F NMR ~ -63Singlet (s)-CF₃

Table 2: Predicted Mass Spectrometry (MS) Data

m/z Value (Predicted) Relative Intensity Assignment Notes
240 / 242High[M]⁺ / [M+2]⁺Molecular ion peaks, characteristic 1:1 ratio for Bromine isotopes (⁷⁹Br/⁸¹Br).[1][2]
211 / 213Moderate[M - CHO]⁺Loss of a formyl radical.
161Moderate[M - Br]⁺Loss of the Bromine radical.
133Moderate[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment.
63Low[C₅H₃]⁺Aromatic fragment.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are standardized for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[3][4]

  • ¹H NMR Acquisition :

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters: Spectral width of approximately 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Spectrometer: Operated at the corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of 0-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition :

    • Spectrometer: Operated at the corresponding fluorine frequency (e.g., ~376 MHz for a 400 MHz ¹H instrument).

    • Pulse Program: Standard single-pulse experiment, often with proton decoupling.[5]

    • Acquisition Parameters: Wide spectral width to encompass potential fluorine signals (e.g., +50 to -250 ppm), relaxation delay of 1-2 seconds. A common reference standard is CFCl₃ (0.0 ppm).[6]

Mass Spectrometry (MS)
  • Sample Introduction : For a volatile compound like this compound, Gas Chromatography (GC) is a suitable method for sample introduction and purification prior to mass analysis.

  • Ionization : Electron Ionization (EI) is a standard hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation. A typical electron energy of 70 eV is used.[7]

  • Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : The mass spectrum is recorded, showing the relative abundance of different fragment ions. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the described analytical techniques.

Structural_Validation_Workflow Workflow for the Structural Validation of this compound cluster_start Starting Material cluster_analysis Primary Analytical Techniques cluster_nmr_data NMR Data Acquisition cluster_ms_data MS Data Acquisition cluster_interpretation Data Interpretation cluster_validation Final Validation Sample This compound (Unknown or Synthesized Sample) MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy 1H_NMR 1H NMR (Proton Environments) NMR->1H_NMR 13C_NMR 13C NMR (Carbon Skeleton) NMR->13C_NMR 19F_NMR 19F NMR (Fluorine Presence) NMR->19F_NMR Mol_Ion Molecular Ion Peak (M, M+2) MS->Mol_Ion Frag Fragmentation Pattern (Structural Fragments) MS->Frag NMR_Interp Connectivity & Environment Analysis 1H_NMR->NMR_Interp 13C_NMR->NMR_Interp 19F_NMR->NMR_Interp MS_Interp Molecular Weight & Formula Confirmation Mol_Ion->MS_Interp Frag->MS_Interp Validation Structure Confirmed NMR_Interp->Validation MS_Interp->Validation

Caption: Structural validation workflow for this compound.

Comparison with Alternative Analytical Techniques

While NMR and MS are the cornerstones of structural elucidation, other techniques provide complementary data that can reinforce the structural assignment.

Table 3: Comparison of Primary and Alternative Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and the chemical environment of nuclei (¹H, ¹³C, ¹⁹F).[8]Unambiguous structure determination, information on stereochemistry and dynamics.Relatively low sensitivity, requires larger sample amounts, complex spectra for large molecules.[8]
Mass Spectrometry Molecular weight and elemental formula (with HRMS), structural information from fragmentation patterns.[7]High sensitivity (picomole to femtomole range), rapid analysis, compatible with chromatography.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
FT-IR Spectroscopy Identification of functional groups present in the molecule (e.g., O-H, C-F, aromatic C-H).[9][10]Fast, non-destructive, provides a molecular "fingerprint".Does not provide information on the overall molecular structure or connectivity.
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.), used to confirm the empirical and molecular formula.[11][12]Provides fundamental confirmation of the elemental composition.Does not provide structural information, requires a pure sample.
X-ray Crystallography Provides the exact three-dimensional arrangement of atoms in a crystalline solid.The definitive method for structural determination of crystalline compounds.Requires a suitable single crystal, which can be difficult to grow.

References

The Trifluoromethyl Group's Influence on Bromophenol Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic effects of substituents on aromatic rings is paramount for designing molecules with desired reactivity and properties. This guide provides a comprehensive comparison of the electronic effects of the trifluoromethyl (-CF3) group on the reactivity of bromophenol isomers, supported by experimental data and detailed protocols.

The trifluoromethyl group is a potent electron-withdrawing substituent, primarily exerting its influence through a strong negative inductive effect (-I). This effect significantly modulates the acidity and susceptibility of the aromatic ring to electrophilic and nucleophilic attack. When placed on a bromophenol scaffold, the interplay between the electron-withdrawing nature of both the bromine and trifluoromethyl groups, and the electron-donating, activating effect of the hydroxyl group, creates a nuanced reactivity profile across different isomers.

Acidity of Trifluoromethyl-Bromophenol Isomers: A Quantitative Comparison

The acidity of a phenol is a direct measure of the stability of its corresponding phenoxide ion. Electron-withdrawing groups, like the trifluoromethyl group, stabilize the negative charge of the phenoxide ion, thereby increasing the acidity (lowering the pKa value). The position of the -CF3 group relative to the hydroxyl and bromo substituents determines the extent of this stabilization.

CompoundPredicted/Experimental pKaNotes
Phenol9.95Reference compound.
3-(Trifluoromethyl)phenol8.68 - 9.08The -CF3 group in the meta position exerts a strong inductive effect, increasing acidity compared to phenol.
4-(Trifluoromethyl)phenol9.39The -CF3 group in the para position also increases acidity through its inductive effect.
2-Bromo-5-(trifluoromethyl)phenol7.43 (Predicted)The combined electron-withdrawing effects of both bromine and the trifluoromethyl group are expected to significantly increase acidity.
Other isomersNot readily availablepKa values for other isomers can be estimated based on the additive effects of the Hammett substituent constants for bromine and the trifluoromethyl group at different positions.

Reactivity in Electrophilic Aromatic Substitution

The hydroxyl group of a phenol is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director. In trifluoromethyl-bromophenols, the regioselectivity and rate of electrophilic substitution are determined by the interplay of these competing effects.

Qualitative Reactivity Trends:

  • Activation vs. Deactivation: The activating effect of the hydroxyl group generally dominates, making the ring more susceptible to electrophilic attack than benzene. However, the presence of the deactivating trifluoromethyl and bromo groups will render the trifluoromethyl-bromophenol ring less reactive than phenol itself.

  • Directing Effects: The ortho and para positions relative to the powerful activating hydroxyl group are the most likely sites of electrophilic attack. The deactivating trifluoromethyl group will further disfavor substitution at positions ortho and para to it.

Quantitative Comparison of Reaction Rates:

Direct kinetic data for the electrophilic substitution of various trifluoromethyl-bromophenol isomers is scarce. However, we can infer relative reactivity based on the electronic properties of the isomers. For a reaction like bromination, the isomer with the least deactivated ring and sterically accessible ortho/para positions to the hydroxyl group would be expected to react the fastest.

For example, in the bromination of 3-(trifluoromethyl)phenol, substitution occurs at the positions ortho and para to the hydroxyl group, leading to the formation of 2-bromo-5-(trifluoromethyl)phenol and 4-bromo-3-(trifluoromethyl)phenol. This demonstrates the directing influence of the hydroxyl group.

Experimental Protocols

To facilitate further research and validation of the discussed principles, detailed experimental protocols for key analyses are provided below.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the analyte.

  • Preparation of Stock Solution: Prepare a stock solution of the trifluoromethyl-bromophenol isomer in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the phenol should be in a range that gives a measurable absorbance (typically 10⁻⁴ to 10⁻⁵ M).

  • UV-Vis Measurement: Record the UV-Vis spectrum of each sample at a constant temperature.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for both the acidic (low pH) and basic (high pH) forms of the phenol.

    • Plot the absorbance at these wavelengths against the pH.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. Alternatively, the pKa can be determined from the inflection point of a sigmoidal fit of the absorbance vs. pH data.

Kinetic Study of Electrophilic Bromination

The rate of electrophilic bromination can be monitored by following the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectrophotometry or HPLC.

Protocol:

  • Reagent Preparation:

    • Prepare a standard solution of the trifluoromethyl-bromophenol isomer in a suitable solvent (e.g., acetic acid/water mixture).

    • Prepare a standard solution of the brominating agent (e.g., bromine in the same solvent).

  • Kinetic Run:

    • Equilibrate both reactant solutions to the desired reaction temperature in a thermostated water bath.

    • Initiate the reaction by rapidly mixing the two solutions.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a solution of sodium thiosulfate to consume unreacted bromine).

  • Analysis:

    • Analyze the quenched aliquots using a suitable analytical method (e.g., HPLC) to determine the concentration of the reactant and/or product.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • By varying the initial concentrations of the reactants and observing the effect on the initial rate, the rate law and the rate constant for the reaction can be determined.

Logical Relationships and Electronic Effects

The interplay of inductive and resonance effects governs the reactivity of these molecules. The following diagrams illustrate these relationships.

electronic_effects cluster_substituents Substituent Effects cluster_effects Electronic Effects cluster_reactivity Impact on Reactivity CF3 Trifluoromethyl (-CF3) Inductive_Effect Inductive Effect (-I) CF3->Inductive_Effect Strong Br Bromo (-Br) Br->Inductive_Effect Moderate Resonance_Effect_D Resonance Effect (+R) Br->Resonance_Effect_D Weak (deactivating overall) OH Hydroxyl (-OH) OH->Inductive_Effect Weak OH->Resonance_Effect_D Strong Acidity Increased Acidity (Lower pKa) Inductive_Effect->Acidity EAS_Reactivity Decreased Electrophilic Aromatic Substitution Rate Inductive_Effect->EAS_Reactivity Resonance_Effect_D->EAS_Reactivity Activates o,p positions Resonance_Effect_W Resonance Effect (-R)

Caption: Electronic effects of substituents on the bromophenol ring.

This guide provides a foundational understanding of the electronic effects of the trifluoromethyl group on the reactivity of bromophenol isomers. For more specific applications, it is recommended to perform detailed experimental studies following the provided protocols to obtain precise quantitative data for the specific isomers of interest.

A Comparative Guide to the Synthesis of 2-Bromo-3-(trifluoromethyl)phenol: Assessing Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and regioselective synthesis of substituted phenols is a critical endeavor. 2-Bromo-3-(trifluoromethyl)phenol is a valuable building block, and its synthesis presents a classic challenge in controlling regioselectivity due to the competing directing effects of its functional groups. This guide provides a comparative analysis of synthetic strategies for obtaining this compound, with a focus on regioselectivity, supported by experimental data.

Direct Bromination of 3-(Trifluoromethyl)phenol: A Straightforward but Low-Yield Approach

The most direct route to this compound is the electrophilic aromatic substitution of 3-(trifluoromethyl)phenol with bromine. However, this method is hampered by poor regioselectivity. The hydroxyl (-OH) group is an activating, ortho-, para- director, while the trifluoromethyl (-CF3) group is a deactivating, meta- director. This leads to the formation of a mixture of isomers, making the isolation of the desired product challenging and resulting in a low overall yield.

The bromination of 3-trifluoromethylphenol has been reported to yield a mixture of isomers, including the desired 2-bromo-3-trifluoromethylphenol and 2-bromo-5-trifluoromethylphenol.[1] The isolation of the target compound requires purification by chromatography.[1]

Experimental Protocol: Direct Bromination

A solution of 3-(trifluoromethyl)phenol (1 equivalent) in dichloromethane is cooled to 0°C.[1] A solution of bromine (1 equivalent) in dichloromethane is then added dropwise. The reaction mixture is allowed to warm to room temperature and is stirred for 18 hours. The reaction is subsequently quenched with aqueous sodium thiosulfate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by silica gel chromatography to isolate the different isomers.[1]

Proposed Multi-Step Synthesis for Improved Regioselectivity

To overcome the poor regioselectivity of direct bromination, a multi-step synthetic route can be designed to control the introduction of the functional groups. By strategically choosing the starting material and the order of reactions, the formation of the desired isomer can be favored. A plausible retrosynthetic analysis suggests that starting with a pre-functionalized aniline could be a viable strategy.

Experimental Workflow: Proposed Multi-Step Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction 2-Bromo-3-(trifluoromethyl)aniline 2-Bromo-3-(trifluoromethyl)aniline Diazonium_Salt In situ diazonium salt 2-Bromo-3-(trifluoromethyl)aniline->Diazonium_Salt NaNO2, H2SO4 0-5 °C Sandmeyer This compound Diazonium_Salt->Sandmeyer H2O, heat

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Proposed Multi-Step Synthesis
  • Diazotization of 2-Bromo-3-(trifluoromethyl)aniline: 2-Bromo-3-(trifluoromethyl)aniline is dissolved in a mixture of sulfuric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Hydrolysis of the Diazonium Salt (Sandmeyer-type Reaction): The cold diazonium salt solution is then slowly added to boiling water. The mixture is heated until nitrogen evolution ceases. After cooling, the product is extracted with an organic solvent such as diethyl ether or dichloromethane. The organic extracts are combined, washed, dried, and concentrated. The crude product can be purified by distillation or chromatography to yield this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route will depend on the desired scale, purity requirements, and available resources. The direct bromination is a simpler, one-pot reaction, but the low yield and difficult purification may be significant drawbacks for larger-scale synthesis. The proposed multi-step synthesis, while longer, offers the potential for much higher regioselectivity and a purer final product, which could be more efficient overall despite the additional steps.

ParameterDirect Bromination of 3-(Trifluoromethyl)phenolProposed Multi-Step Synthesis
Starting Material 3-(Trifluoromethyl)phenol2-Bromo-3-(trifluoromethyl)aniline
Number of Steps 12
Key Reagents Bromine, DichloromethaneSodium nitrite, Sulfuric acid
Regioselectivity Poor (mixture of isomers)High (theoretically single isomer)
Reported Yield 3% (for the desired isomer after purification)[1]Estimated to be significantly higher
Purification Requires chromatographic separation of isomers[1]Standard purification of a single product
Advantages Single step, readily available starting materialHigh regioselectivity, potentially purer product
Disadvantages Low yield of desired product, difficult separationMultiple steps, starting material may be less common

Factors Influencing Regioselectivity in Direct Bromination

The regiochemical outcome of the direct bromination of 3-(trifluoromethyl)phenol is a direct consequence of the interplay between the directing effects of the hydroxyl and trifluoromethyl groups.

G Start Bromination of 3-(Trifluoromethyl)phenol OH_group -OH Group (Ortho, Para-Director, Activating) Start->OH_group CF3_group -CF3 Group (Meta-Director, Deactivating) Start->CF3_group Isomer_Mixture Mixture of Brominated Isomers OH_group->Isomer_Mixture CF3_group->Isomer_Mixture Product_2_Bromo This compound (Ortho to -OH, Meta to -CF3) Isomer_Mixture->Product_2_Bromo Product_4_Bromo 4-Bromo-3-(trifluoromethyl)phenol (Para to -OH, Ortho to -CF3) Isomer_Mixture->Product_4_Bromo Product_6_Bromo 6-Bromo-3-(trifluoromethyl)phenol (Ortho to -OH, Meta to -CF3) Isomer_Mixture->Product_6_Bromo

Caption: Directing effects in the bromination of 3-(trifluoromethyl)phenol.

References

A Comparative Analysis of 2-Bromo-3-(trifluoromethyl)phenol and Other Halogenated Phenolic Building Blocks in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in synthetic chemistry. Halogenated phenols, particularly those bearing a trifluoromethyl group, are valuable synthons due to their versatile reactivity in cross-coupling reactions and the unique physicochemical properties imparted by the trifluoromethyl moiety. This guide provides a comparative benchmark of 2-Bromo-3-(trifluoromethyl)phenol against other halogenated phenolic building blocks, supported by a review of their performance in key cross-coupling reactions.

The strategic placement of halogen and trifluoromethyl groups on a phenolic ring significantly influences the electronic properties and reactivity of the molecule. The trifluoromethyl group, a potent electron-withdrawing group, can enhance the metabolic stability and binding affinity of derivative compounds, making these building blocks highly sought after in medicinal chemistry. The nature of the halogen atom (iodine, bromine, or chlorine) directly impacts the efficiency of common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Relative Reactivity in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The general reactivity trend for aryl halides is:

Aryl Iodide > Aryl Bromide > Aryl Chloride

This trend is a direct consequence of the bond dissociation energies, which follow the order C-I < C-Br < C-Cl. Therefore, iodo-substituted phenols are generally more reactive and require milder reaction conditions than their bromo- and chloro-analogues. While fluoro-substituted arenes are also common, their C-F bond is typically too strong to participate in standard cross-coupling reactions.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. The following table summarizes the expected relative performance of various halogenated 3-(trifluoromethyl)phenols in a Suzuki-Miyaura coupling with a generic arylboronic acid.

Aryl Halide Building BlockHalogenRelative ReactivityExpected YieldTypical Reaction Conditions
2-Iodo-3-(trifluoromethyl)phenolIodineHighExcellentMild (e.g., room temperature to 60°C), lower catalyst loading
This compound Bromine Moderate Good to Excellent Moderate (e.g., 80-100°C), standard catalyst loading
2-Chloro-3-(trifluoromethyl)phenolChlorineLowModerate to GoodHarsher (e.g., >100°C), higher catalyst loading, specialized ligands
4-Bromo-3-(trifluoromethyl)phenolBromineModerateGood to ExcellentModerate (e.g., 80-100°C), standard catalyst loading
2-Bromo-5-(trifluoromethyl)phenolBromineModerateGood to ExcellentModerate (e.g., 80-100°C), standard catalyst loading

This table represents a qualitative comparison based on established principles of cross-coupling reactivity. Actual yields and optimal conditions will vary depending on the specific substrates, catalyst system, and other reaction parameters.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should serve as a starting point for optimization with the specific halogenated building block of interest.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the halogenated phenol (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., a mixture of toluene and water) is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In an oven-dried flask, the halogenated phenol (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) are combined under an inert atmosphere. Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is heated until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

General Protocol for Sonogashira Coupling

To a solution of the halogenated phenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine) are added. The reaction is stirred at an appropriate temperature under an inert atmosphere until completion. The reaction mixture is then worked up by adding water and extracting with an organic solvent. The organic phase is washed, dried, and concentrated, and the product is purified by chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, highlighting the key stages from reactant preparation to product purification.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Aryl Halide, Coupling Partner, Base Setup Combine Reagents in Solvent under Inert Atmosphere Reactants->Setup Catalyst Prepare Catalyst System (Pd source + Ligand) Catalyst->Setup Heating Heat Reaction Mixture (Stirring) Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction & Extract Product Monitoring->Quench Upon Completion Purify Purify by Column Chromatography Quench->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Signaling Pathway of Catalytic Cycle

The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction is a well-established pathway involving several key steps. The following diagram illustrates this process.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation (Ar'B(OH)2 + Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Regeneration of Pd(0) catalyst

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a versatile and moderately reactive building block for the synthesis of complex organic molecules. Its performance in cross-coupling reactions is generally robust, offering a good balance between reactivity and stability. For reactions requiring milder conditions or faster kinetics, the corresponding iodo-analogue may be a more suitable choice, albeit likely at a higher cost. Conversely, the chloro-analogue represents a more economical but less reactive alternative, often necessitating more forceful reaction conditions and specialized catalyst systems. The positional isomers of the bromo and trifluoromethyl groups will also influence reactivity due to steric and electronic effects, and their selection should be tailored to the specific synthetic target. Ultimately, the choice of halogenated building block will depend on a careful consideration of factors including desired reactivity, cost, availability, and the specific functional groups present in the coupling partners.

A Comparative Guide to the In-Silico Modeling of 2-Bromo-3-(trifluoromethyl)phenol Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted phenols is crucial for designing novel molecules with desired properties. This guide provides a comparative analysis of the reactivity of 2-Bromo-3-(trifluoromethyl)phenol against structurally related alternatives, namely 2-bromophenol and 3-(trifluoromethyl)phenol. The inclusion of these alternatives allows for the dissection of the individual electronic contributions of the bromo and trifluoromethyl substituents on the phenolic ring.

This guide leverages both experimental data and provides a framework for in-silico modeling to predict and understand the reactivity of these compounds. The combination of experimental and computational approaches offers a powerful strategy for accelerating research and development.

Comparison of Reactivity: Experimental Data

The reactivity of phenols is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups generally increase the rate of electrophilic aromatic substitution, while electron-withdrawing groups decrease it. The following tables summarize available experimental data on the reactivity of 2-bromophenol and 3-(trifluoromethyl)phenol. No specific kinetic data for the bromination or oxidation of this compound was found in the reviewed literature, highlighting a knowledge gap that in-silico modeling can help address.

Table 1: Reaction Kinetics of Phenol Bromination

CompoundApparent Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
2-BromophenolData not explicitly found, but phenols with electron-withdrawing groups generally exhibit slower bromination rates.Aqueous solution, pH 5-11.[1]
3-Chlorophenol7.9 x 10⁶Aqueous solution, pH 5-11.[1]
3-Methoxyphenol6.5 x 10⁸Aqueous solution, pH 5-11.[1]

Note: The Hammett correlation can be used to estimate the reactivity of substituted phenols. The linear regression for the reaction of bromine with substituted phenols is given by log(k₂) = -2.85σ + 8.00, where σ is the Hammett substituent constant.[1]

Table 2: Oxidation Kinetics with Singlet Molecular Oxygen (O₂(¹Δg))

CompoundOverall Quenching Constant (M⁻¹s⁻¹)Conditions
2-(Trifluoromethyl)phenol~10⁶D₂O
3-(Trifluoromethyl)phenol~10⁶D₂O
4-(Trifluoromethyl)phenol~10⁶D₂O
3,5-Bis(trifluoromethyl)phenol~10⁶D₂O

Note: The phenoxide ions of these compounds are significantly more reactive, with quenching constants in the range of 1.2 × 10⁸ to 3.6 × 10⁸ M⁻¹s⁻¹ in water.[2]

In-Silico Modeling of Reactivity

Due to the limited availability of experimental data for this compound, in-silico modeling presents a valuable tool for predicting its reactivity and comparing it to other phenols. Density Functional Theory (DFT) is a powerful computational method for this purpose.

Experimental Protocols for In-Silico Modeling

The following protocol outlines a general procedure for calculating key reactivity descriptors using the Gaussian software suite, a widely used program for quantum chemistry calculations.

1. Molecular Geometry Optimization:

  • Objective: To find the lowest energy conformation of the molecule.

  • Method: DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

  • Procedure:

    • Build the molecular structure of this compound, 2-bromophenol, and 3-(trifluoromethyl)phenol using a molecular modeling program.

    • Perform a geometry optimization calculation in Gaussian using the Opt keyword.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation (Freq keyword) and ensuring there are no imaginary frequencies.

2. Calculation of Reactivity Descriptors:

  • Objective: To obtain quantitative measures of reactivity.

  • Method: Single-point energy calculations on the optimized geometries.

  • Key Descriptors:

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally indicates higher reactivity.[3] These can be obtained from the output of the optimization calculation.

    • Bond Dissociation Energy (BDE): The BDE of the O-H bond is a measure of the ease of hydrogen atom abstraction, a key step in many radical-mediated reactions.[4] It is calculated as the enthalpy difference between the phenol and its corresponding phenoxyl radical and a hydrogen atom.

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Logical Workflow for In-Silico Reactivity Comparison

G In-Silico Reactivity Workflow cluster_0 Structure Preparation cluster_1 Quantum Chemical Calculations (DFT) cluster_2 Data Analysis and Comparison Build_Target Build Target Molecule (this compound) Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Build_Target->Geom_Opt Build_Alts Build Alternative Molecules (2-bromophenol, 3-(trifluoromethyl)phenol) Build_Alts->Geom_Opt Freq_Calc Frequency Calculation (Confirm Minimum) Geom_Opt->Freq_Calc SPE_Calc Single-Point Energy Calculation Freq_Calc->SPE_Calc Extract_Data Extract Reactivity Descriptors (HOMO/LUMO, BDE, MEP) SPE_Calc->Extract_Data Compare_Data Compare Descriptors Across Molecules Extract_Data->Compare_Data Predict_Reactivity Predict Relative Reactivity Compare_Data->Predict_Reactivity

Caption: Workflow for comparing phenol reactivity using in-silico methods.

Signaling Pathway for Electrophilic Aromatic Substitution

The reactivity of phenols in electrophilic aromatic substitution is dictated by the electronic nature of the substituents. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the bromo and trifluoromethyl groups are deactivating.

G Electrophilic Aromatic Substitution of this compound Phenol This compound Intermediate Arenium Ion Intermediate Phenol->Intermediate Attack by π-system Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Deprotonation

Caption: General mechanism for electrophilic aromatic substitution on the phenol.

Conclusion

While experimental data on the reactivity of this compound is scarce, a comparative analysis with 2-bromophenol and 3-(trifluoromethyl)phenol provides valuable insights into the electronic effects of its substituents. In-silico modeling, through the application of DFT calculations, offers a robust and predictive framework to fill these knowledge gaps. By following the outlined computational protocols, researchers can obtain quantitative descriptors of reactivity, enabling a more informed approach to the design and synthesis of novel phenolic compounds for various applications in drug discovery and materials science. The provided workflows and diagrams serve as a guide for both experimental and computational chemists to further explore the rich reactivity of this and related molecules.

References

Safety Operating Guide

Safe Handling and Disposal of 2-Bromo-3-(trifluoromethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers on the safe handling, personal protective equipment, and disposal protocols for 2-Bromo-3-(trifluoromethyl)phenol, ensuring laboratory safety and operational integrity.

This document provides immediate and essential safety, logistical, and operational information for handling this compound (CAS No. 1214323-39-3) in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring the well-being of all personnel. This chemical is used as a reactant in the synthesis of various compounds, including AMPA receptor modulators.[1]

Chemical and Physical Properties

While comprehensive experimental data for this compound is limited, the available information is summarized below.

PropertyValue
Molecular Formula C7H4BrF3O[1]
Molecular Weight 241.01 g/mol [1]
Physical Form Liquid
Purity 95%
Storage Temperature Room Temperature / Ambient Storage
Boiling Point Data not available
Melting Point Data not available
Density Data not available

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. All PPE should be inspected prior to use.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield. All eye protection must conform to approved government standards such as EN 166 (EU) or NIOSH (US).

  • Skin Protection :

    • Gloves : Handle with chemical-impermeable gloves that have been inspected before use.

    • Clothing : Wear impervious, flame-resistant clothing and long sleeves to avoid skin contact. A flame-resistant lab coat is required.

  • Respiratory Protection : If working outside a fume hood, or if dust, mists, or vapors are generated, use a full-face respirator with an appropriate filter (e.g., Type A Brown for organic gases and vapors).[2]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should occur within a certified chemical fume hood.

  • Preparation : Ensure the chemical fume hood is functioning correctly. Locate and verify the accessibility of emergency equipment, including safety showers and eyewash stations.

  • Donning PPE : Put on all required PPE as detailed above.

  • Handling the Chemical :

    • Handle in a well-ventilated place, preferably a chemical fume hood.

    • Avoid contact with skin and eyes.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools to prevent fire from electrostatic discharge.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin after handling.

    • Decontaminate the work area and any equipment used.

    • Carefully remove and properly store or dispose of PPE.

SOP_Workflow Standard Operating Procedure for Chemical Handling start Start pre_op Pre-Operation Checks (Verify Fume Hood, Locate Safety Equipment) start->pre_op don_ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) pre_op->don_ppe handle_chem Handle this compound (Inside Chemical Fume Hood) don_ppe->handle_chem post_op Post-Operation Procedures (Decontaminate Area, Remove PPE) handle_chem->post_op waste Waste Disposal (Collect in Labeled, Closed Container) post_op->waste end_op End waste->end_op

Caption: Standard Operating Procedure for Chemical Handling.

Accidental Release Measures: Spill Response Plan

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

  • Immediate Actions : Evacuate personnel to a safe area and remove all sources of ignition. Ensure adequate ventilation.

  • Personal Precautions : Use personal protective equipment, including chemical-impermeable gloves and safety goggles. Avoid breathing vapors, mist, or gas.

  • Containment and Cleaning :

    • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

    • For containment, use spark-proof tools and explosion-proof equipment.

    • Collect the spilled material using an inert absorbent and place it in a suitable, closed container for disposal.

  • Disposal : Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

Spill_Response_Plan Chemical Spill Response Plan spill Spill Detected evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large ppe Don PPE small_spill->ppe evacuate_lab Evacuate Laboratory large_spill->evacuate_lab contain Contain with Absorbent Material ppe->contain collect Collect Residue in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Correctly decontaminate->dispose contact_emergency Contact Emergency Services evacuate_lab->contact_emergency contact_emergency->dispose end_spill End dispose->end_spill

Caption: Chemical Spill Response Plan.

Disposal Plan

Proper disposal is essential to prevent environmental contamination.

  • Product Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.

  • Contaminated Packaging : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

  • In Case of Skin Contact : Take off contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[1]

  • In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses, if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical attention.[1]

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[1] Never give anything by mouth to an unconscious person.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.